Batefenterol Succinate
説明
特性
CAS番号 |
945905-37-3 |
|---|---|
分子式 |
C44H48ClN5O11 |
分子量 |
858.3 g/mol |
IUPAC名 |
butanedioic acid;[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate |
InChI |
InChI=1S/C40H42ClN5O7.C4H6O4/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25;5-3(6)1-2-4(7)8/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49);1-2H2,(H,5,6)(H,7,8)/t35-;/m0./s1 |
InChIキー |
BDWHLFQPZLPCIZ-XLQCLRHOSA-N |
異性体SMILES |
COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O |
正規SMILES |
COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6.C(CC(=O)O)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GSK-961081D; TD5959; TD 5959; TD-5959; MABA; Batefenterol succinate |
製品の起源 |
United States |
Foundational & Exploratory
Batefenterol Succinate for COPD: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batefenterol succinate (B1194679) (formerly GSK961081) is a pioneering bifunctional molecule developed for the treatment of Chronic Obstructive Pulmonary Disease (COPD). It uniquely combines muscarinic receptor antagonism and β2-adrenoceptor agonism within a single molecule, a class of drugs known as Muscarinic Antagonist and β2-Agonist (MABA). This dual pharmacology aims to provide enhanced bronchodilation compared to monotherapies by targeting two distinct pathways involved in airway smooth muscle contraction. This technical guide provides an in-depth overview of the preclinical and clinical research on Batefenterol, focusing on its pharmacological profile, experimental methodologies, and clinical efficacy and safety data.
Core Pharmacology and Mechanism of Action
Batefenterol is designed to simultaneously inhibit acetylcholine-mediated bronchoconstriction through muscarinic M3 receptor blockade and stimulate airway smooth muscle relaxation via β2-adrenoceptor activation. This concomitant action is hypothesized to lead to a greater and more sustained improvement in lung function.
Signaling Pathways
The dual mechanism of action of Batefenterol targets two primary signaling pathways in airway smooth muscle cells. As a muscarinic antagonist, it blocks the Gq-protein coupled pathway activated by acetylcholine (B1216132), preventing the formation of inositol (B14025) trisphosphate (IP3) and the subsequent release of intracellular calcium, thereby inhibiting muscle contraction. As a β2-agonist, it stimulates the Gs-protein coupled pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), activation of protein kinase A (PKA), and ultimately, smooth muscle relaxation.
Data Presentation
Preclinical Pharmacology
Batefenterol has demonstrated potent activity at both muscarinic and β2-adrenergic receptors in preclinical studies.
| Parameter | Receptor | Value | Species |
| Binding Affinity (Ki) | Human M2 | 1.4 nM | Recombinant |
| Human M3 | 1.3 nM | Recombinant | |
| Human β2 | 3.7 nM | Recombinant | |
| Functional Potency (EC50) | Human β2 (cAMP stimulation) | 0.29 nM | Recombinant |
| Guinea Pig Trachea (MA) | 50.2 nM | Isolated Tissue | |
| Guinea Pig Trachea (BA) | 24.6 nM | Isolated Tissue | |
| Guinea Pig Trachea (MABA) | 11 nM | Isolated Tissue | |
| In Vivo Bronchoprotection (ED50) | Muscarinic Antagonism | 33.9 µg/mL | Guinea Pig |
| β2-Agonism | 14.1 µg/mL | Guinea Pig | |
| Combined MABA effect | 6.4 µg/mL | Guinea Pig |
MA: Muscarinic Antagonist activity; BA: β2-Agonist activity; MABA: Combined activity.
Clinical Efficacy in COPD (Phase IIb Dose-Ranging Study)
A randomized, double-blind, placebo-controlled, Phase IIb study evaluated the dose-response of once-daily inhaled Batefenterol over 42 days in patients with COPD.[1][2][3]
| Treatment Group | N | Change from Baseline in Weighted-Mean FEV1 (0-6h) on Day 42 (mL) vs. Placebo (95% Credible Interval) | Change from Baseline in Trough FEV1 on Day 42 (mL) vs. Placebo |
| Placebo | 47 | - | - |
| Batefenterol 37.5 µg | 47 | 191.1 | 182.2 |
| Batefenterol 75 µg | 46 | 243.6 | 198.8 |
| Batefenterol 150 µg | 48 | 275.5 | 205.5 |
| Batefenterol 300 µg | 47 | 288.7 | 211.1 |
| Batefenterol 600 µg | 45 | 292.8 | 244.8 |
| Umeclidinium/Vilanterol 62.5/25 µg | 43 | 280.9 | 233.1 |
FEV1: Forced Expiratory Volume in 1 second. Data from the intent-to-treat population.[1]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. While proprietary, highly-specific protocols for Batefenterol's preclinical development are not publicly available, this section provides detailed representative protocols for the key assays used in its evaluation.
Muscarinic Receptor Radioligand Binding Assay (Representative Protocol)
This protocol is representative of methods used to determine the binding affinity (Ki) of a test compound for muscarinic receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of Batefenterol for human M2 and M3 muscarinic receptors.
Materials:
-
Receptor Source: Membranes from CHO-K1 cells stably expressing human M2 or M3 receptors.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific Binding Control: Atropine (B194438) (1 µM).
-
Test Compound: Batefenterol succinate.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Instrumentation: Scintillation counter, 96-well filter plates (GF/C).
Procedure:
-
Membrane Preparation: Homogenize cultured cells in cold lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of membrane suspension (10-20 µg protein).
-
50 µL of [³H]-NMS at a final concentration at or below its Kd.
-
50 µL of Batefenterol at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding, or 1 µM atropine for non-specific binding.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of Batefenterol from the competition binding curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β2-Adrenoceptor Functional Assay (cAMP Accumulation - Representative Protocol)
This protocol measures the ability of a test compound to stimulate cAMP production, indicating β2-agonist activity.
Objective: To determine the functional potency (EC50) and efficacy of Batefenterol at the human β2-adrenoceptor.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human β2-adrenoceptor.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Test Compound: this compound.
-
Reference Agonist: Isoproterenol (B85558).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.
-
cAMP Detection Kit: e.g., HTRF, AlphaScreen, or ELISA-based kits.
-
Instrumentation: Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of Batefenterol and isoproterenol in assay buffer.
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add the PDE inhibitor (IBMX) in assay buffer and pre-incubate for 15-30 minutes.
-
Add the test compound or reference agonist at various concentrations.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the cAMP measurement assay.
-
-
Data Analysis: Generate a concentration-response curve by plotting the cAMP signal against the logarithm of the agonist concentration. Determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) using non-linear regression (e.g., a four-parameter logistic equation).
In Vivo Bronchoprotection Assay in Guinea Pig (Representative Protocol)
This protocol is representative of methods used to assess the in vivo efficacy and duration of action of a bronchodilator.
Objective: To evaluate the ability of inhaled Batefenterol to protect against acetylcholine-induced bronchoconstriction in guinea pigs.
Materials:
-
Animals: Male Dunkin-Hartley guinea pigs.
-
Anesthetic: Urethane or similar.
-
Bronchoconstrictor Agent: Acetylcholine (ACh) or histamine.
-
Test Compound: Aerosolized this compound.
-
Instrumentation: Ventilator, nebulizer, pressure transducer to measure pulmonary inflation pressure or a whole-body plethysmograph to measure airway resistance.
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and perform a tracheotomy for connection to a ventilator. If measuring pulmonary inflation pressure, cannulate the jugular vein for administration of the bronchoconstrictor.
-
Baseline Measurement: Establish a stable baseline of airway pressure or resistance.
-
Drug Administration: Administer a single dose of aerosolized Batefenterol via the ventilator's inhalation port.
-
Bronchial Challenge: At predetermined time points post-dose (e.g., 1, 6, 24 hours), administer an intravenous challenge of acetylcholine to induce bronchoconstriction.
-
Measurement of Bronchoconstriction: Record the peak increase in pulmonary inflation pressure or airway resistance following the ACh challenge.
-
Data Analysis: Express the bronchoconstrictor response as a percentage of the pre-drug challenge response. Calculate the percent inhibition of bronchoconstriction for each dose of Batefenterol at each time point. Determine the ED50 (the dose providing 50% protection) from the dose-response curve.
Visualizations
Clinical Trial Workflow
The following diagram outlines a typical workflow for a Phase IIb dose-ranging clinical trial for a COPD therapeutic like Batefenterol.
Logical Relationship of Batefenterol's Dual Pharmacology
The core concept of Batefenterol is the integration of two distinct pharmacological actions into a single molecule to achieve superior therapeutic benefit in COPD.
Conclusion
This compound represents a significant advancement in the development of treatments for COPD. Its dual-pharmacology as a MABA offers the potential for improved bronchodilation through a single inhaler. Preclinical data have established its potent and selective activity, while Phase II clinical trials have demonstrated statistically and clinically significant improvements in lung function in COPD patients, with a favorable safety profile.[1][2][3] The data suggest that a 300 µg once-daily dose may be optimal for further development.[1][3] This technical guide provides a comprehensive summary of the available data and methodologies, serving as a valuable resource for researchers and drug development professionals in the field of respiratory medicine.
References
Batefenterol Succinate: A Technical Guide to its Bifunctional MABA Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Batefenterol (formerly GSK961081) is a novel, inhaled bifunctional molecule characterized as a Muscarinic Antagonist and Beta-2 Agonist (MABA). This unique pharmacological profile allows for a dual mechanism of action in a single molecule, offering potential advantages in the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). Batefenterol combines potent antagonism of M2 and M3 muscarinic receptors with agonism of the β2-adrenergic receptor, leading to significant bronchodilation.[1][2][3] This technical guide provides an in-depth overview of the core MABA properties of Batefenterol succinate, including its receptor binding affinity, functional potency, and the experimental methodologies used for their determination.
Introduction
The co-administration of a long-acting muscarinic antagonist (LAMA) and a long-acting β2-agonist (LABA) is a cornerstone of maintenance therapy for COPD.[1] The development of a single molecule possessing both activities, a MABA, represents a streamlined therapeutic approach. Batefenterol was designed to provide the benefits of dual bronchodilation from a single active pharmaceutical ingredient, potentially simplifying treatment regimens and ensuring a consistent dose ratio of the two pharmacophores to the lungs.[2]
Core MABA Properties: Quantitative Data
The bifunctional nature of Batefenterol has been extensively characterized through in vitro pharmacological studies. The following tables summarize the key quantitative data regarding its receptor binding affinity and functional activity.
Table 1: Receptor Binding Affinity of Batefenterol
This table outlines the equilibrium dissociation constant (Ki) of Batefenterol for human recombinant muscarinic (M2 and M3) and β2-adrenergic receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Ki (nM) |
| Human Muscarinic M2 Receptor (hM2) | 1.4 |
| Human Muscarinic M3 Receptor (hM3) | 1.3 |
| Human β2-Adrenergic Receptor (hβ2) | 3.7 |
Data sourced from competition radioligand binding studies.[4]
Table 2: Functional Activity of Batefenterol
This table presents the half-maximal effective concentration (EC50) of Batefenterol, indicating its potency as both a muscarinic antagonist and a β2-agonist in functional assays. A lower EC50 value signifies greater potency.
| Functional Activity | Assay System | EC50 (nM) |
| Muscarinic Antagonist (MA) | Guinea Pig Isolated Trachea | 50 |
| β2-Adrenergic Agonist (BA) | Guinea Pig Isolated Trachea | 25 |
| Combined MABA Activity | Guinea Pig Isolated Trachea | 10 |
The combined MABA effect demonstrates a synergistic or additive potency greater than either individual activity alone.[4]
Table 3: In Vivo Bronchoprotective Effects of Inhaled Batefenterol in Guinea Pigs
This table shows the half-maximal effective dose (ED50) of inhaled Batefenterol required to inhibit bronchoconstrictor responses, highlighting its potent in vivo activity.
| Mechanism | ED50 (µg/mL) |
| Muscarinic Antagonist (MA) | 33.9 |
| β2-Adrenergic Agonist (BA) | 14.1 |
| Combined MABA | 6.4 |
These results confirm the potent and dual mechanism of action of Batefenterol in a relevant animal model.[4]
Signaling Pathways
Batefenterol exerts its therapeutic effects by modulating two distinct signaling pathways in airway smooth muscle cells.
References
- 1. Cooling-induced subsensitivity to carbachol in the tracheal smooth muscle of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population Pharmacokinetics and Pharmacodynamics of GSK961081 (Batefenterol), a Muscarinic Antagonist and β2-Agonist, in Moderate-to-Severe COPD Patients: Substudy of a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. On the use of functional antagonism to estimate dissociation constants for beta adrenergic receptor agonists in isolated guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
Batefenterol Succinate: A Comprehensive Technical Review of Receptor Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batefenterol (B1667760) succinate (B1194679), also known as GSK961081, is a novel inhaled bifunctional molecule designed for the treatment of chronic obstructive pulmonary disease (COPD). It combines two distinct pharmacophores in a single entity: a muscarinic receptor antagonist and a β2-adrenoceptor agonist.[1][2] This dual mechanism of action targets the two primary pathways of bronchoconstriction in the airways, offering a potentially synergistic approach to bronchodilation. This technical guide provides an in-depth analysis of the receptor affinity and selectivity profile of batefenterol succinate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its pharmacological interactions.
Receptor Binding Affinity
Batefenterol exhibits high affinity for its target receptors. Radioligand binding studies using human recombinant receptors have demonstrated strong binding to both muscarinic and β2-adrenergic receptors. The equilibrium dissociation constants (Ki) are summarized in the table below.
| Receptor Subtype | Ligand | Ki (nM) |
| Human Muscarinic M2 | Batefenterol | 1.4[1][3][4] |
| Human Muscarinic M3 | Batefenterol | 1.3[1][3][4] |
| Human β2-Adrenoceptor | Batefenterol | 3.7[1][3][4] |
Table 1: Receptor Binding Affinity of Batefenterol
Functional Activity and Selectivity
Functionally, batefenterol acts as a potent agonist at the β2-adrenoceptor and an antagonist at muscarinic receptors. Its functional potency and selectivity have been characterized in various in vitro and ex vivo models.
β2-Adrenoceptor Agonism
In studies measuring cyclic AMP (cAMP) stimulation, batefenterol proved to be a potent agonist of the human β2-adrenoceptor.[1] The EC50 value, which represents the concentration required to elicit 50% of the maximal response, is detailed below.
| Assay | Receptor | EC50 (nM) |
| cAMP Stimulation | Human β2-Adrenoceptor | 0.29[1][4] |
Table 2: Functional Potency of Batefenterol at the β2-Adrenoceptor
Batefenterol demonstrates significant functional selectivity for the β2-adrenoceptor over other β-adrenoceptor subtypes. This selectivity is crucial for minimizing potential off-target cardiovascular side effects.
| Receptor Subtype | Functional Selectivity vs. β2 |
| Human β1-Adrenoceptor | 440-fold[1][4] |
| Human β3-Adrenoceptor | 320-fold[1][4] |
Table 3: Functional Selectivity of Batefenterol for β-Adrenoceptors
Muscarinic Receptor Antagonism and Combined MABA Activity
In isolated guinea pig tracheal tissues, batefenterol demonstrated smooth muscle relaxation through three distinct mechanisms: muscarinic antagonism, β2-adrenoceptor agonism, and a combined MABA (Muscarinic Antagonist and β2-Agonist) effect.[1] The functional potencies for each of these mechanisms are presented below.
| Mechanism | EC50 (nM) |
| Muscarinic Antagonist (MA) | 50.2[1] |
| β2-Adrenoceptor Agonist (BA) | 24.6[1] |
| Combined MABA | 11.0[1] |
Table 4: Functional Potency of Batefenterol in Guinea Pig Trachea
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
Radioligand Binding Assays
Competition radioligand binding studies were conducted using human recombinant M2, M3, and β2 receptors to determine the binding affinity of batefenterol.[1] The general workflow for such an assay is as follows:
cAMP Stimulation Assay
The functional agonist activity of batefenterol at β-adrenoceptors was assessed by measuring its ability to stimulate the production of cyclic AMP (cAMP) in cells expressing the recombinant human β1, β2, or β3 adrenoceptors.[1]
Signaling Pathways
Batefenterol's dual pharmacology engages two distinct signaling pathways to induce bronchodilation.
β2-Adrenoceptor Agonist Pathway
As a β2-adrenoceptor agonist, batefenterol stimulates adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent smooth muscle relaxation.
Muscarinic Receptor Antagonist Action
As a muscarinic antagonist, batefenterol competitively blocks the binding of acetylcholine (B1216132) (ACh) to M3 muscarinic receptors on airway smooth muscle, thereby inhibiting bronchoconstriction.
Conclusion
This compound is a potent, bifunctional molecule with high affinity for both muscarinic and β2-adrenergic receptors. Its profile as a muscarinic antagonist and a highly selective β2-adrenoceptor agonist provides a strong rationale for its development as a dual-acting bronchodilator for the treatment of COPD. The combination of these two pharmacologies in a single molecule ensures their co-localization at the site of action in the airways, which may offer advantages over the co-administration of two separate bronchodilators. Further clinical investigation will continue to elucidate the full therapeutic potential of this novel agent.
References
- 1. Pharmacologic characterization of GSK-961081 (TD-5959), a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
In Vitro Pharmacology of Batefenterol Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batefenterol (B1667760) (also known as GSK961081) is a novel bifunctional molecule developed for the treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] It uniquely combines two distinct pharmacological activities in a single entity: a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA).[4][5][6] This dual mechanism of action is intended to provide superior bronchodilation compared to monotherapy by targeting two key pathways involved in airway smooth muscle contraction and relaxation.[7] This technical guide provides an in-depth overview of the in vitro pharmacology of Batefenterol Succinate, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Pharmacological Properties
Batefenterol is a potent and selective ligand for both muscarinic acetylcholine (B1216132) receptors (mAChRs) and β2-adrenergic receptors (β2-ARs).[4][5] Its muscarinic antagonist activity blocks the bronchoconstrictor effects of acetylcholine, while its β2-agonist activity stimulates airway smooth muscle relaxation.[7]
Quantitative Data Summary
The in vitro pharmacological profile of Batefenterol has been characterized through a series of binding and functional assays. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity of Batefenterol
This table presents the equilibrium dissociation constants (Ki) of Batefenterol for human muscarinic and β-adrenergic receptors. The Ki value is a measure of the drug's binding affinity to a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference |
| Human M2 Muscarinic Receptor | 1.4 | [4][5] |
| Human M3 Muscarinic Receptor | 1.3 | [4][5] |
| Human β2-Adrenoceptor | 3.7 | [4][5] |
Table 2: Functional Potency of Batefenterol
This table summarizes the half-maximal effective concentration (EC50) of Batefenterol in various in vitro functional assays. The EC50 value represents the concentration of a drug that gives half of the maximal response.
| Assay | Parameter | EC50 (nM) | Reference |
| cAMP Stimulation (hβ2-adrenoceptor) | Agonist Activity | 0.29 | [4] |
| Guinea Pig Tracheal Smooth Muscle Relaxation | Muscarinic Antagonist (MA) Activity | 50.2 | [4] |
| Guinea Pig Tracheal Smooth Muscle Relaxation | β2-Adrenoceptor Agonist (BA) Activity | 24.6 | [4] |
| Guinea Pig Tracheal Smooth Muscle Relaxation | Combined MABA Activity | 11 | [4] |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the pharmacology of this compound.
Radioligand Binding Assays for Muscarinic and β2-Adrenergic Receptors
This protocol outlines the procedure for determining the binding affinity (Ki) of Batefenterol for human M2, M3, and β2-adrenergic receptors expressed in recombinant cell lines.
a. Materials:
-
Cell Membranes: CHO-K1 or HEK293 cells stably expressing the human M2, M3, or β2-adrenergic receptor.
-
Radioligands:
-
For M2/M3 receptors: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).
-
For β2-adrenoceptors: [³H]-Dihydroalprenolol ([³H]-DHA) or [¹²⁵I]-Iodocyanopindolol.
-
-
Non-specific Binding Ligand: Atropine (for muscarinic receptors) or Propranolol (for β2-adrenoceptors) at a high concentration (e.g., 10 µM).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2 (5-10 mM).
-
Scintillation Cocktail
-
Glass Fiber Filters
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
b. Procedure:
-
Membrane Preparation:
-
Culture the recombinant cells to a high density.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding: Non-specific binding ligand, radioligand, and cell membrane suspension.
-
Competition Binding: Serial dilutions of this compound, radioligand, and cell membrane suspension.
-
-
The final concentration of the radioligand should be approximately its Kd value for the respective receptor.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Batefenterol concentration.
-
Determine the IC50 value (the concentration of Batefenterol that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay for β2-Adrenoceptor Agonist Activity
This protocol describes the measurement of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in response to Batefenterol stimulation to determine its functional potency (EC50) as a β2-adrenoceptor agonist.
a. Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human β2-adrenergic receptor.
-
Test Compound: this compound, serially diluted.
-
Stimulation Buffer: Typically Hank's Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Lysis Buffer
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well or 384-well plates
-
Plate reader compatible with the chosen assay kit.
b. Procedure:
-
Cell Seeding:
-
Seed the recombinant cells into 96-well or 384-well plates and allow them to adhere overnight.
-
-
Compound Addition:
-
Remove the culture medium and pre-incubate the cells with stimulation buffer for a short period.
-
Add serial dilutions of this compound to the wells. Include a vehicle control (buffer only) and a positive control (e.g., isoproterenol).
-
-
Stimulation:
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay as per the kit protocol. This typically involves the addition of detection reagents and incubation.
-
-
Measurement:
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the Batefenterol concentration.
-
Determine the EC50 value from the resulting sigmoidal dose-response curve.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated β2-adrenoceptor, providing another measure of receptor activation.
a. Materials:
-
Cells: A commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® β-arrestin cells from DiscoveRx) that co-expresses the human β2-adrenoceptor fused to a protein fragment and β-arrestin fused to a complementary fragment of a reporter enzyme (e.g., β-galactosidase).[8]
-
Test Compound: this compound, serially diluted.
-
Assay Medium: As recommended by the cell line provider.
-
Detection Reagents: Substrate for the reporter enzyme, as provided in the assay kit.
-
96-well or 384-well plates
-
Luminometer
b. Procedure:
-
Cell Seeding:
-
Seed the β-arrestin recruitment assay cells into 96-well or 384-well plates according to the manufacturer's protocol.
-
-
Compound Addition:
-
Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control agonist.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
-
Signal Detection:
-
Add the detection reagents to each well as per the kit instructions.
-
Incubate for a further period at room temperature to allow the enzymatic reaction to proceed.
-
-
Measurement:
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the Batefenterol concentration.
-
Determine the EC50 value from the resulting sigmoidal dose-response curve.
-
Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the in vitro pharmacology of this compound.
Caption: Signaling pathways of Batefenterol's dual pharmacology.
Caption: General experimental workflow for in vitro characterization.
Caption: Logical flow of Batefenterol's dual action leading to bronchodilation.
Conclusion
The in vitro pharmacological profile of this compound demonstrates its potent and balanced dual activity as a muscarinic antagonist and a β2-adrenoceptor agonist. The high binding affinity for both M2/M3 and β2 receptors, coupled with potent functional activity, supports its development as a novel treatment for COPD. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and other bifunctional molecules in the field of respiratory drug discovery.
References
- 1. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 2. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Pharmacologic characterization of GSK-961081 (TD-5959), a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new class of bronchodilator improves lung function in COPD: a trial with GSK961081 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Batefenterol Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Batefenterol is a novel bifunctional molecule that exhibits both muscarinic antagonist and β2-adrenergic agonist activities, making it a promising candidate for the treatment of chronic obstructive pulmonary disease (COPD). This technical guide provides a detailed overview of the core synthesis pathway for Batefenterol and its subsequent conversion to the succinate (B1194679) salt. The synthesis involves a multi-step process commencing with the construction of key intermediates, followed by a convergent fragment coupling and final deprotection. This document outlines the chemical reactions, reagents, and general conditions based on published scientific literature. Quantitative data, where available, is summarized, and detailed experimental protocols are provided for the key transformations. Furthermore, a schematic representation of the synthetic workflow and the dual signaling pathway of Batefenterol are illustrated using Graphviz diagrams.
Introduction
Batefenterol (GSK961081) is a long-acting muscarinic antagonist (LAMA) and long-acting β2-agonist (LABA) combined in a single molecule. This dual pharmacology offers the potential for enhanced bronchodilation and a simplified treatment regimen for COPD patients. The chemical name for Batefenterol is (R)-1-(3-((2-chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate. This guide focuses on the chemical synthesis of the active pharmaceutical ingredient (API) and its succinate salt form.
Overall Synthesis Strategy
The synthesis of Batefenterol is accomplished through a convergent approach, which involves the independent synthesis of two key fragments followed by their coupling. The main fragments are:
-
Fragment A: piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate
-
Fragment B: (R)-5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one
The overall synthetic workflow can be visualized as follows:
Batefenterol Succinate: A Technical Guide to its Chemical Structure, Properties, and Dual Pharmacological Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batefenterol Succinate (B1194679) (formerly GSK961081D) is a first-in-class inhaled bifunctional molecule, acting as both a muscarinic receptor antagonist and a β2-adrenergic receptor agonist (MABA). This dual pharmacology offers a novel therapeutic approach for respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) by targeting two key pathways involved in bronchoconstriction. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying signaling mechanisms of Batefenterol Succinate. Detailed experimental protocols for its characterization are also presented to aid in further research and development.
Chemical Structure and Physicochemical Properties
This compound is the succinate salt of the active moiety, Batefenterol. The chemical structure of Batefenterol is characterized by a carbamate (B1207046) linker connecting a substituted quinolinone head, responsible for the β2-agonist activity, to a biphenyl (B1667301) carbamate tail, which confers muscarinic antagonist properties.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (R)-1-(3-((2-chloro-4-(((2-hydroxy-2-(8-hydroxy-2-oxo-1,2-dihydroquinolin-5-yl)ethyl)amino)methyl)-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate succinate | N/A |
| Synonyms | GSK-961081D, TD-5959 | N/A |
| CAS Number | 945905-37-3 | N/A |
| Molecular Formula | C44H48ClN5O11 | N/A |
| Molecular Weight | 858.34 g/mol | N/A |
| Predicted Water Solubility | 0.00363 mg/mL | --INVALID-LINK-- |
| Predicted logP | 4.34 | --INVALID-LINK-- |
| Predicted pKa (Strongest Acidic) | 8.49 | --INVALID-LINK-- |
| Predicted pKa (Strongest Basic) | 9.02 | --INVALID-LINK-- |
Note: Physicochemical properties such as water solubility, logP, and pKa are predicted values and may not represent experimentally determined data.
Pharmacological Properties
Batefenterol exhibits high affinity for both muscarinic M3 receptors and β2-adrenergic receptors. Its dual action allows for potent bronchodilation through two distinct mechanisms: antagonism of acetylcholine-induced bronchoconstriction via M3 receptor blockade and stimulation of airway smooth muscle relaxation via β2-adrenoceptor activation.
Table 2: In Vitro Pharmacological Profile of Batefenterol (Active Moiety)
| Parameter | Receptor | Value | Source |
| Binding Affinity (Ki) | Human Muscarinic M2 | 1.4 nM | [1] |
| Human Muscarinic M3 | 1.3 nM | [1] | |
| Human β2-Adrenoceptor | 3.7 nM | [1] | |
| Functional Potency (EC50) | Human β2-Adrenoceptor (cAMP stimulation) | 0.29 nM | [1] |
| Guinea Pig Trachea (Muscarinic Antagonism) | 50.2 nM | [1] | |
| Guinea Pig Trachea (β2-Agonism) | 24.6 nM | [1] | |
| Guinea Pig Trachea (Combined MABA effect) | 11.0 nM | [1] |
Signaling Pathways
Batefenterol's dual mechanism of action involves the modulation of two distinct G-protein coupled receptor (GPCR) signaling pathways.
β2-Adrenergic Receptor Agonism
As a β2-adrenergic receptor agonist, Batefenterol mimics the action of endogenous catecholamines like epinephrine. Binding of Batefenterol to the β2-adrenergic receptor on airway smooth muscle cells leads to the activation of the stimulatory G-protein, Gs. This initiates a signaling cascade resulting in the relaxation of the smooth muscle and bronchodilation.
Muscarinic M3 Receptor Antagonism
As a muscarinic M3 receptor antagonist, Batefenterol competitively blocks the binding of acetylcholine, a key neurotransmitter that mediates bronchoconstriction. By inhibiting the M3 receptor on airway smooth muscle, Batefenterol prevents the signaling cascade that leads to muscle contraction.
Experimental Protocols
The following protocols are based on the methodologies described in the pharmacological characterization of GSK-961081 (Batefenterol)[1].
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of Batefenterol for its target receptors.
Detailed Methodology:
-
Membrane Preparation: Cell membranes from Chinese hamster ovary (CHO) cells stably expressing recombinant human muscarinic M2 or M3 receptors, or human embryonic kidney (HEK)293 cells expressing human β2-adrenoceptors are prepared.
-
Reaction Mixture: For muscarinic receptor binding, membranes are incubated with the radioligand [³H]N-methylscopolamine. For β2-adrenoceptor binding, [³H]dihydroalprenolol is used. The reaction is carried out in a buffer solution containing various concentrations of this compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound radioligand is separated from the free form by rapid vacuum filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis. The binding affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays (cAMP Stimulation)
This assay is used to determine the functional potency (EC50) of Batefenterol as a β2-adrenergic receptor agonist by measuring the production of cyclic AMP (cAMP).
Detailed Methodology:
-
Cell Culture: CHO cells stably expressing the human β2-adrenergic receptor are cultured to confluence in appropriate multi-well plates.
-
Compound Treatment: The cells are then treated with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Incubation: The cells are incubated for a specific time at 37°C to allow for cAMP production.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The amount of cAMP produced is quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assay.
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of this compound. The EC50 value, which is the concentration of the compound that produces 50% of the maximal response, is determined from this curve.
Conclusion
This compound represents a significant advancement in the development of therapies for obstructive airway diseases. Its unique bifunctional mechanism, combining muscarinic antagonism and β2-adrenergic agonism in a single molecule, provides a powerful and targeted approach to bronchodilation. The data and protocols presented in this guide offer a valuable resource for researchers and scientists working to further understand and develop this promising therapeutic agent.
References
Early-Phase Research on Batefenterol Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batefenterol (B1667760) succinate (B1194679) is a novel investigational bifunctional molecule that exhibits both muscarinic antagonist and β2-adrenergic agonist activities.[1][2][3] Developed for the potential treatment of chronic obstructive pulmonary disease (COPD), batefenterol (also known as GSK961081) represents a therapeutic approach that combines two established mechanisms of bronchodilation in a single molecule.[1][4][5] This document provides an in-depth technical overview of the early-phase research on batefenterol succinate, summarizing key preclinical and clinical findings, and detailing the experimental methodologies employed in its initial evaluation.
Mechanism of Action
Batefenterol is a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA).[6] Its dual pharmacology is designed to provide enhanced bronchodilation compared to monotherapy with either a muscarinic antagonist or a β2-agonist alone.[4][7] The molecule is composed of a muscarinic antagonist and a β2-agonist moiety connected by an inert linker.[7] This design ensures the co-localization of both pharmacological activities at the site of action in the airways.[7]
The muscarinic antagonist component of batefenterol primarily targets M2 and M3 muscarinic receptors in the airways, inhibiting acetylcholine-induced bronchoconstriction.[1][5] The β2-adrenergic agonist component stimulates β2-adrenergic receptors on airway smooth muscle cells, leading to relaxation and bronchodilation.[1] Preclinical studies have demonstrated a synergistic interaction between these two mechanisms, resulting in a more potent and sustained bronchorelaxant effect.[7]
Preclinical Research
In Vitro Pharmacology
The preclinical pharmacological profile of batefenterol was extensively characterized through a series of in vitro assays to determine its binding affinity and functional activity at muscarinic and β-adrenergic receptors.
Experimental Protocols:
-
Radioligand Binding Assays: Competition radioligand binding studies were conducted using human recombinant receptors (hM2, hM3, and hβ2) to determine the binding affinity (Ki) of batefenterol.[1]
-
cAMP Stimulation Assay: The functional agonist activity of batefenterol at β-adrenergic receptors was assessed by measuring the stimulation of cyclic AMP (cAMP) levels in cells expressing human recombinant β1, β2, and β3 adrenoceptors.[1][8] The potency (EC50) and selectivity were determined from concentration-response curves.
-
Isolated Tissue Assays: The functional effects of batefenterol were evaluated in isolated guinea pig tracheal tissues.[1][8] Smooth muscle relaxation was measured in response to batefenterol alone (MABA effect), in the presence of a muscarinic agonist (MA effect), and in the presence of a β-blocker (BA effect).[1]
Quantitative Data:
| Assay | Receptor/Tissue | Parameter | Value | Reference |
| Radioligand Binding | hM2 Muscarinic Receptor | Ki | 1.4 nM | [1][6][8][9] |
| hM3 Muscarinic Receptor | Ki | 1.3 nM | [1][6][8][9] | |
| hβ2-Adrenoceptor | Ki | 3.7 nM | [1][6][8][9] | |
| cAMP Stimulation | hβ2-Adrenoceptor | EC50 | 0.29 nM | [1][8][9][10] |
| hβ1-Adrenoceptor | Functional Selectivity (vs. hβ2) | 440-fold | [1][8][9][10] | |
| hβ3-Adrenoceptor | Functional Selectivity (vs. hβ2) | 320-fold | [1][8][9][10] | |
| Isolated Guinea Pig Trachea | Smooth Muscle Relaxation (MA) | EC50 | 50.2 nM | [1] |
| Smooth Muscle Relaxation (BA) | EC50 | 24.6 nM | [1] | |
| Smooth Muscle Relaxation (MABA) | EC50 | 11 nM | [1][10] |
In Vivo Pharmacology
The bronchoprotective effects and systemic activity of inhaled batefenterol were assessed in guinea pig models.
Experimental Protocols:
-
Bronchoprotection Assay: The ability of inhaled batefenterol to protect against bronchoconstriction induced by various agents was evaluated in guinea pigs.[1] The dose required to produce 50% of the maximal effect (ED50) was determined.
-
Systemic Side Effect Assessment: The systemic effects of batefenterol were evaluated by measuring its impact on salivation (antisialagogue effects, a muscarinic antagonist-mediated side effect) and blood pressure (hypotensive effects, a β2-agonist-mediated side effect).[1] The lung selectivity index was calculated by comparing the dose required for bronchoprotection to the dose causing systemic side effects.[1]
Quantitative Data:
| Assay | Effect | Parameter | Value | Reference |
| Guinea Pig Bronchoprotection | Muscarinic Antagonist (MA) | ED50 | 33.9 µg/ml | [1] |
| β2-Agonist (BA) | ED50 | 14.1 µg/ml | [1] | |
| MABA | ED50 | 6.4 µg/ml | [1][10] | |
| Lung Selectivity Index | vs. Tiotropium (antisialagogue) | - | 55- to 110-fold greater | [1] |
| vs. Salmeterol (hypotension) | - | 10-fold greater | [1] |
Early-Phase Clinical Research
Phase IIb Dose-Finding Study (NCT02570165)
A randomized, double-blind, placebo-controlled, active-comparator, Phase IIb study was conducted to evaluate the dose-response, efficacy, and safety of batefenterol in patients with COPD.[2][11]
Experimental Protocol:
-
Study Design: A multicenter, parallel-group study where patients were randomized to receive one of five doses of batefenterol (37.5, 75, 150, 300, or 600 µg), placebo, or umeclidinium/vilanterol (UMEC/VI) 62.5/25 µg, all administered once daily via a dry powder inhaler for 42 days.[2][5][11]
-
Patient Population: Patients aged ≥40 years with a diagnosis of COPD and a post-bronchodilator FEV1 of ≥30% and ≤70% of the predicted normal value.[5][11]
-
Efficacy Endpoints: The primary endpoint was the weighted-mean FEV1 over 0-6 hours post-dose on day 42.[2][11] The secondary endpoint was the trough FEV1 on day 42.[2][11]
-
Safety Assessments: Safety was monitored through the incidence of adverse events (AEs), 12-lead electrocardiograms (ECGs), vital signs, and laboratory assessments.
Efficacy Results:
All doses of batefenterol demonstrated statistically and clinically significant improvements in lung function compared to placebo.[5][11] The improvements in FEV1 with batefenterol doses of 150 µg and higher were comparable to those observed with the active comparator, UMEC/VI.[5][11]
| Treatment Group | Change from Baseline in Weighted-Mean FEV1 (0-6h) on Day 42 (mL) vs. Placebo | Change from Baseline in Trough FEV1 on Day 42 (mL) vs. Placebo | Reference |
| Batefenterol 37.5 µg | 191.1 | 182.2 | [11] |
| Batefenterol 75 µg | 225.2 | 196.4 | [11] |
| Batefenterol 150 µg | 258.9 | 220.2 | [11] |
| Batefenterol 300 µg | 292.8 | 244.8 | [11] |
| Batefenterol 600 µg | 289.4 | 239.3 | [11] |
| UMEC/VI 62.5/25 µg | 262.2 | 211.0 | [11] |
Safety and Tolerability:
Batefenterol was generally well tolerated, with no new safety signals identified.[5][11] The most commonly reported adverse events in the batefenterol groups were cough and dysgeusia.[5] There were no clinically relevant effects on laboratory parameters, vital signs, or ECGs.[5]
Pharmacokinetics and Pharmacodynamics (PK/PD) Substudy
A substudy of a randomized trial characterized the population pharmacokinetics and pharmacodynamics of batefenterol in patients with moderate-to-severe COPD.[7][12]
Experimental Protocol:
-
Dosing Regimens: Three once-daily doses (100, 400, and 800 µg) and three twice-daily doses (100, 200, and 400 µg) of batefenterol were investigated.[7][12]
-
Pharmacokinetic Sampling: Blood samples were collected at various time points after dosing to determine the plasma concentration of batefenterol.[7]
-
Pharmacodynamic Assessments: The relationship between batefenterol plasma concentrations and FEV1 response, as well as cardiac-related safety parameters, was evaluated.[7][12]
PK/PD Modeling and Results:
-
A two-compartment disposition model with first-order absorption adequately described the plasma concentration-time data for batefenterol.[7][12]
-
An empirical maximum-effects (Emax) model was used to describe the relationship between FEV1 response and baseline FEV1.[7][12]
-
No clear relationships were observed between batefenterol plasma levels and cardiac-related safety parameters.[7][12]
Conclusion
Early-phase research on this compound has established its dual-pharmacology as a muscarinic antagonist and β2-adrenergic agonist. Preclinical studies demonstrated potent and selective activity at the target receptors, leading to significant and sustained bronchodilation in animal models with a favorable lung selectivity profile. Phase II clinical trials in patients with COPD have shown that batefenterol produces clinically meaningful improvements in lung function and is well tolerated. The dose-finding study suggested that batefenterol 300 µg may be the optimal dose for further development.[5][11] These findings support the continued investigation of batefenterol as a potential novel treatment for COPD.
References
- 1. Pharmacologic characterization of GSK-961081 (TD-5959), a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Dual-pharmacology muscarinic antagonist and β₂ agonist molecules for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Population Pharmacokinetics and Pharmacodynamics of GSK961081 (Batefenterol), a Muscarinic Antagonist and β2-Agonist, in Moderate-to-Severe COPD Patients: Substudy of a Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetics and Pharmacodynamics of GSK961081 (Batefenterol), a Muscarinic Antagonist and β2-Agonist, in Moderate-to-Severe COPD Patients: Substudy of a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Batefenterol Succinate: A Comprehensive Guide to Preclinical and Clinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batefenterol succinate (B1194679) (GSK961081) is an investigational bifunctional molecule that exhibits both muscarinic receptor antagonist and β₂-adrenoceptor agonist (MABA) properties.[1] This dual pharmacology makes it a promising candidate for the treatment of chronic obstructive pulmonary disease (COPD), as it targets two key pathways involved in bronchoconstriction. This document provides a detailed overview of the experimental protocols used to characterize Batefenterol succinate, from in vitro receptor binding and functional assays to clinical trial designs.
Mechanism of Action
Batefenterol acts as a muscarinic receptor antagonist, blocking the bronchoconstrictor effects of acetylcholine (B1216132) on M₂ and M₃ receptors in the airways. Simultaneously, it functions as a β₂-adrenoceptor agonist, stimulating these receptors on airway smooth muscle to induce bronchodilation.[1] This combined action is hypothesized to provide superior bronchodilation compared to single-agent therapies.
Data Presentation
In Vitro Pharmacological Profile
The in vitro activity of Batefenterol was characterized through radioligand binding assays and functional assays in various cell and tissue systems.
| Assay Type | Target | Parameter | Value (nM) |
| Radioligand Binding | Human M₂ Receptor | Kᵢ | 1.4 |
| Radioligand Binding | Human M₃ Receptor | Kᵢ | 1.3 |
| Radioligand Binding | Human β₂-Adrenoceptor | Kᵢ | 3.7 |
| Functional Assay (cAMP Stimulation) | Human β₂-Adrenoceptor | EC₅₀ | 0.29 |
| Guinea Pig Trachea (Muscarinic Antagonism) | M₃ Receptor | EC₅₀ | 50.2 |
| Guinea Pig Trachea (β₂-Agonism) | β₂-Adrenoceptor | EC₅₀ | 24.6 |
| Guinea Pig Trachea (Combined MABA) | M₃ and β₂ Receptors | EC₅₀ | 11 |
Table 1: In vitro pharmacological data for this compound. Data sourced from Hegde SS, et al. (2014).[1]
Clinical Efficacy in COPD (Phase IIb)
A dose-finding study (NCT02570165) evaluated the efficacy of once-daily inhaled Batefenterol in patients with moderate to severe COPD over 42 days.
| Treatment Group | Change from Baseline in Weighted-Mean FEV₁ (0-6h) on Day 42 (mL) | Change from Baseline in Trough FEV₁ on Day 42 (mL) |
| Batefenterol 37.5 µg | 191.1 | 182.2 |
| Batefenterol 75 µg | 234.5 | 201.3 |
| Batefenterol 150 µg | 267.8 | 223.5 |
| Batefenterol 300 µg | 292.8 | 244.8 |
| Batefenterol 600 µg | 285.4 | 239.7 |
| Placebo | - | - |
| Umeclidinium/Vilanterol 62.5/25 µg | Comparable to Batefenterol ≥150 µg | Comparable to Batefenterol ≥150 µg |
Table 2: Efficacy of Batefenterol in a Phase IIb clinical trial in patients with COPD. Improvements shown are relative to placebo.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for human M₂, M₃, and β₂ receptors.
Materials:
-
Membrane preparations from cells stably expressing human recombinant M₂, M₃, or β₂ receptors.
-
Radioligands: [³H]-N-methylscopolamine (for M₂/M₃) or [³H]-CGP-12177 (for β₂).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
In a 96-well plate, add increasing concentrations of unlabeled this compound.
-
Add a fixed concentration of the appropriate radioligand to each well.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Kᵢ value from the IC₅₀ value (concentration of Batefenterol that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Functional cAMP Stimulation Assay
Objective: To determine the functional potency (EC₅₀) of this compound as a β₂-adrenoceptor agonist.
Materials:
-
CHO-K1 cells stably transfected with the human β₂-adrenoceptor.
-
This compound.
-
cAMP assay kit (e.g., HTRF-based).
-
Cell culture medium.
Protocol:
-
Plate the CHO-K1-hβ₂ cells in a 96-well plate and allow them to adhere.
-
Incubate the cells with increasing concentrations of this compound for a specified time (e.g., 20 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the Batefenterol concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Guinea Pig Isolated Trachea Relaxation Assay
Objective: To evaluate the functional activity of this compound as a muscarinic antagonist and a β₂-adrenoceptor agonist in a native tissue system.
Materials:
-
Male Hartley guinea pigs.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
-
Histamine (B1213489) or Methacholine (B1211447) (contractile agents).
-
Propranolol (B1214883) (β-blocker, for muscarinic antagonist assessment).
-
This compound.
-
Organ bath system with isometric force transducers.
Protocol:
-
Isolate the trachea from a euthanized guinea pig and prepare tracheal rings.
-
Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Allow the tissues to equilibrate under a resting tension of 1 g.
-
For Muscarinic Antagonist Activity: Pre-treat the tissues with propranolol to block β-adrenoceptors. Pre-contract the tissues with a submaximal concentration of histamine or methacholine. Once a stable contraction is achieved, add cumulative concentrations of this compound and measure the relaxation.
-
For β₂-Agonist Activity: Pre-contract the tissues with histamine or methacholine. Add cumulative concentrations of this compound and measure the relaxation.
-
For Combined MABA Activity: Pre-contract the tissues with histamine or methacholine without any pre-treatment. Add cumulative concentrations of this compound and measure the relaxation.
-
Calculate the EC₅₀ values from the concentration-response curves for each condition.
Phase IIb Clinical Trial in COPD (NCT02570165)
Objective: To assess the dose-response, efficacy, and safety of once-daily inhaled Batefenterol in patients with moderate to severe COPD.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Participants: Patients aged ≥ 40 years with a diagnosis of COPD.
Interventions:
-
This compound: 37.5, 75, 150, 300, or 600 µg, administered once daily via a dry powder inhaler.
-
Placebo.
-
Active comparator: Umeclidinium/Vilanterol (UMEC/VI) 62.5/25 µg.
Duration: 42 days of treatment.
Primary Endpoint: Change from baseline in weighted-mean forced expiratory volume in 1 second (FEV₁) over 0-6 hours post-dose on Day 42.
Secondary Endpoint: Change from baseline in trough FEV₁ on Day 42.
Protocol Outline:
-
Screening and Run-in: Eligible patients undergo a screening period and a 2-week single-blind placebo run-in period.
-
Randomization: Patients are randomized to one of the seven treatment arms.
-
Treatment Period: Patients self-administer the assigned treatment once daily for 42 days.
-
Efficacy Assessments: Spirometry (FEV₁) is performed at baseline and on Day 42 at specified time points post-dose.
-
Safety Assessments: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.
-
Data Analysis: The primary and secondary endpoints are analyzed to determine the dose-response relationship and compare the efficacy of Batefenterol with placebo and the active comparator.
Visualizations
References
In Vitro Pharmacology of Batefenterol Succinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Batefenterol (also known as GSK961081) is a first-in-class inhaled bifunctional molecule possessing both muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist and β2-adrenergic receptor (β2-AR) agonist properties, classifying it as a Muscarinic Antagonist and β2-Agonist (MABA).[1][2] This dual pharmacology is designed to provide optimal bronchodilation for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) by targeting two validated pathways in a single molecule.[3][4] These application notes provide a detailed overview of the in vitro assay methodologies used to characterize the pharmacological profile of Batefenterol, including receptor binding affinity and functional activity at its primary targets. The protocols are intended to guide researchers in the replication and adaptation of these methods for drug discovery and development purposes.
Data Presentation: Quantitative In Vitro Pharmacology of Batefenterol
The in vitro pharmacological profile of Batefenterol has been characterized through a series of binding and functional assays to determine its affinity and potency at human recombinant muscarinic and adrenergic receptors.
Table 1: Receptor Binding Affinity of Batefenterol
This table summarizes the binding affinity of Batefenterol for human muscarinic (M2 and M3) and β2-adrenergic receptors, as determined by competition radioligand binding studies. The equilibrium dissociation constant (Ki) is a measure of the drug's binding affinity, with lower values indicating higher affinity.
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |
| Human M2 | [3H]-N-Methylscopolamine | CHO-K1 | 1.4 | [1][2] |
| Human M3 | [3H]-N-Methylscopolamine | CHO-K1 | 1.3 | [1][2] |
| Human β2-AR | [3H]-CGP12177 | HEK293 | 3.7 | [1][2] |
Table 2: Functional Activity of Batefenterol
This table presents the functional potency of Batefenterol as a β2-AR agonist and an M3 mAChR antagonist. The half-maximal effective concentration (EC50) indicates the concentration of the drug that elicits 50% of the maximal response.
| Assay Type | Target | Measured Parameter | Cell Line/Tissue | Potency (EC50, nM) | Reference |
| β2-AR Agonism | Human β2-AR | cAMP Stimulation | CHO-K1 | 0.29 | [1][2] |
| M3 Antagonism | Guinea Pig M3 | Smooth Muscle Relaxation | Isolated Trachea | 50 | [1] |
| β2-AR Agonism | Guinea Pig β2-AR | Smooth Muscle Relaxation | Isolated Trachea | 25 | [1] |
| Combined MABA | M3 & β2-AR | Smooth Muscle Relaxation | Isolated Trachea | 10 | [1] |
Batefenterol demonstrates high functional selectivity for the β2-adrenoceptor, with 440-fold and 320-fold selectivity over β1- and β3-adrenoceptors, respectively.[2]
Signaling Pathways of Batefenterol
Batefenterol's dual mechanism of action involves the simultaneous modulation of two distinct G-protein coupled receptor (GPCR) signaling pathways in airway smooth muscle cells, leading to bronchodilation.
References
- 1. beta-Arrestin recruitment assay for the identification of agonists of the sphingosine 1-phosphate receptor EDG1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. GPCR β-Arrestin Product Solutions [discoverx.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Batefenterol Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batefenterol (GSK961081) is a novel bifunctional molecule that exhibits both muscarinic acetylcholine (B1216132) receptor antagonist (M2 and M3) and β2-adrenoreceptor agonist properties in a single compound.[1] This dual pharmacology makes it a promising candidate for the treatment of chronic obstructive pulmonary disease (COPD), aiming to provide enhanced bronchodilation compared to single-mechanism agents.[1] These application notes provide a summary of preclinical in vivo data and a protocol for assessing the efficacy of Batefenterol Succinate in a relevant animal model.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of Batefenterol (GSK961081) in a guinea pig bronchoprotection assay. The data is derived from a key preclinical study and illustrates the compound's potency via its dual mechanism of action.
Table 1: In Vivo Efficacy of Inhaled Batefenterol (GSK961081) in Guinea Pig Bronchoprotection Assay
| Pharmacological Mechanism | Effective Dose (ED50) (µg/mL) |
| Muscarinic Antagonist (MA) | 33.9 |
| β2-Agonist (BA) | 14.1 |
| MABA (Dual Action) | 6.4 |
Data from Nials et al., 2014. The ED50 represents the concentration of the inhaled aerosol that produces 50% of the maximal bronchoprotective effect.[1]
Experimental Protocols
This section details the methodology for a bronchoprotection assay in guinea pigs, a standard model for evaluating bronchodilator efficacy.
Guinea Pig Bronchoprotection Assay
Objective: To assess the dose-dependent bronchoprotective effects of inhaled this compound against induced bronchoconstriction.
Animal Model: Male Dunkin-Hartley guinea pigs.
Materials:
-
This compound solution for nebulization
-
Vehicle control (e.g., saline)
-
Bronchoconstrictor agent (e.g., acetylcholine, histamine)
-
Whole-body plethysmography system
-
Nebulizer system calibrated for guinea pig inhalation exposure
Procedure:
-
Acclimatization: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum for at least one week prior to the experiment.
-
Baseline Measurement: Place each guinea pig in a whole-body plethysmograph to measure baseline airway resistance.
-
Drug Administration:
-
Divide animals into treatment groups (e.g., vehicle control, and multiple dose levels of this compound).
-
Expose each animal to an aerosol of the designated treatment generated by a nebulizer for a fixed period. The study by Nials et al. (2014) used specific concentrations of Batefenterol in the nebulizer to achieve the desired lung deposition.[1]
-
-
Bronchoconstrictor Challenge: At a specified time point post-treatment, challenge the animals with an inhaled bronchoconstrictor agent.
-
Airway Response Measurement: Continuously measure airway resistance using the plethysmography system during and after the bronchoconstrictor challenge.
-
Data Analysis:
-
Calculate the percentage inhibition of the bronchoconstrictor response for each treatment group compared to the vehicle control.
-
Determine the ED50 value by plotting the dose-response curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of Batefenterol and the experimental workflow for the in vivo bronchoprotection assay.
Caption: Batefenterol's dual signaling pathway.
Caption: In vivo bronchoprotection assay workflow.
References
Application Notes and Protocols for the Analytical Quantification of Batefenterol Succinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Batefenterol Succinate in various matrices. The protocols are intended to serve as a comprehensive guide for researchers involved in the development and quality control of this novel bifunctional muscarinic antagonist and β₂-agonist.
Overview of Analytical Techniques
The primary analytical methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). These techniques are essential for pharmacokinetic studies, formulation analysis, and stability testing.
-
LC-MS/MS is the preferred method for determining low concentrations of Batefenterol in biological matrices, such as plasma, due to its high sensitivity and selectivity. A validated method has been established with a Lower Limit of Quantification (LLQ) of 25 pg/mL in plasma.[1]
-
HPLC with UV detection is suitable for the analysis of higher concentration samples, such as in bulk drug substance and pharmaceutical formulations. A stability-indicating HPLC method is crucial for assessing the purity and stability of this compound.
-
Chiral HPLC is necessary to separate and quantify the enantiomers of Batefenterol, as stereoisomers can exhibit different pharmacological activities. Chiral analysis has been performed using HPLC-MS/MS following chiral derivatization.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analytical methods used for this compound.
| Parameter | LC-MS/MS (in Plasma) | HPLC-UV (for Bulk/Formulation) | Chiral HPLC-MS/MS |
| Analyte | Batefenterol | This compound | Batefenterol Enantiomers |
| Matrix | Human Plasma | Bulk Drug, Tablets | Plasma (post-derivatization) |
| Lower Limit of Quantification (LLQ) | 25 pg/mL[1] | Method Dependent | Method Dependent |
| Linearity Range | To be established during validation | To be established during validation | To be established during validation |
| Accuracy & Precision | To be established during validation | To be established during validation | To be established during validation |
| Sample Preparation | Protein Precipitation[1] | Dissolution in a suitable solvent | Protein Precipitation, Derivatization[1] |
Experimental Protocols
Protocol 1: Quantification of Batefenterol in Human Plasma using LC-MS/MS
This protocol describes a method for the sensitive quantification of Batefenterol in human plasma, suitable for pharmacokinetic studies.
1.1. Materials and Reagents
-
Batefenterol reference standard
-
Internal Standard (IS) (e.g., a structurally similar molecule or a stable isotope-labeled Batefenterol)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K₂EDTA)
1.2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
1.3. LC-MS/MS Conditions (Typical)
-
LC System: Agilent 1200 series or equivalent
-
Column: ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: API 3000 triple quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing a standard solution of Batefenterol and the IS.
1.4. Method Validation The method should be validated according to regulatory guidelines, assessing selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Batefenterol Succinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive overview and a model protocol for the quantitative analysis of Batefenterol (B1667760) Succinate in pharmaceutical preparations using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Batefenterol is a novel bifunctional molecule with both muscarinic antagonist and β₂-agonist properties, developed for the treatment of chronic obstructive pulmonary disease (COPD)[1][2][3][4]. Accurate and precise analytical methods are crucial for quality control, stability testing, and formulation development. While specific validated methods for Batefenterol Succinate are not widely published, this document outlines a robust starting point for method development and validation based on established chromatographic principles. The provided protocol is illustrative and should be fully validated by the end-user.
Introduction to this compound Analysis
This compound (also known as GSK961081) is a complex molecule requiring a reliable analytical method to ensure its identity, purity, and strength in drug substances and products. HPLC is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related substances. For a molecule like Batefenterol, an RP-HPLC method is suitable due to its polarity and molecular weight.
Pharmacokinetic studies have utilized highly sensitive methods like HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) for the determination of Batefenterol in biological matrices such as plasma[5]. These methods are essential for understanding the absorption, distribution, metabolism, and excretion of the drug. For routine quality control of the drug substance and product, a more accessible HPLC-UV method is often preferred.
Illustrative HPLC Method Parameters
The following parameters are proposed as a starting point for the development of an HPLC method for this compound. Optimization will be necessary to achieve desired separation and peak characteristics.
| Parameter | Recommended Condition |
| Instrument | HPLC system with UV/Vis or Diode Array Detector (DAD) |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Sample Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) |
Experimental Protocols
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in 50 mL of sample diluent and sonicate for 10 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with the sample diluent.
-
Further dilute this stock solution with the sample diluent to achieve a final concentration of 10 µg/mL.
Sample Preparation (from a hypothetical tablet formulation):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of sample diluent and sonicate for 30 minutes with intermittent shaking.
-
Allow the solution to cool to room temperature and dilute to volume with the sample diluent.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few milliliters of the filtrate.
-
Dilute the filtrate with the sample diluent to a final concentration of approximately 10 µg/mL.
System Suitability
Before sample analysis, the chromatographic system must meet predefined system suitability criteria. A standard solution is injected five times, and the following parameters are evaluated.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Method Validation Parameters
A developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following tables summarize the typical validation parameters and their acceptance criteria.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (n=3) |
|---|---|
| 1 | |
| 5 | |
| 10 | |
| 20 | |
| 50 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 8 | ||
| 100% | 10 | ||
| 120% | 12 |
| Acceptance Criteria | | | 98.0% - 102.0% |
Table 3: Precision
| Parameter | Concentration (µg/mL) | RSD (%) |
|---|---|---|
| Repeatability (n=6) | 10 | ≤ 2.0% |
| Intermediate Precision (n=6, different day/analyst) | 10 | ≤ 2.0% |
Table 4: Robustness
| Parameter Variation | System Suitability | Peak Area Variation (%) |
|---|---|---|
| Flow Rate (± 0.1 mL/min) | Meets criteria | ≤ 5.0% |
| Column Temperature (± 2 °C) | Meets criteria | ≤ 5.0% |
| Mobile Phase Composition (± 2% organic) | Meets criteria | ≤ 5.0% |
Visualizations
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of this compound.
Method Development and Validation Logic
Caption: Logical flow from method development to validation.
Conclusion
This application note presents a foundational RP-HPLC method for the analysis of this compound. The provided parameters and protocols serve as a robust starting point for method development and validation in a quality control laboratory. It is imperative that any method based on this note is fully validated to demonstrate its suitability for the intended application, ensuring compliance with regulatory requirements. The successful implementation of a validated HPLC method is a critical component in the quality assurance of this compound products.
References
- 1. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic characterization of GSK-961081 (TD-5959), a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new class of bronchodilator improves lung function in COPD: a trial with GSK961081 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population Pharmacokinetics and Pharmacodynamics of GSK961081 (Batefenterol), a Muscarinic Antagonist and β2-Agonist, in Moderate-to-Severe COPD Patients: Substudy of a Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Excretion, and Mass Balance of [14C]‐Batefenterol Following a Single Microtracer Intravenous Dose (Concomitant to an Inhaled Dose) or Oral Dose of Batefenterol in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor Binding Assays of Batefenterol Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batefenterol (GSK961081) is a novel bifunctional ligand designed for the treatment of chronic obstructive pulmonary disease (COPD). It combines the functionalities of a muscarinic receptor antagonist and a β2-adrenergic receptor agonist within a single molecule. This dual pharmacology allows for simultaneous bronchodilation through two distinct mechanisms: relaxation of airway smooth muscle via β2-adrenergic receptor agonism and inhibition of acetylcholine-induced bronchoconstriction via muscarinic M3 receptor antagonism.
These application notes provide detailed protocols for conducting in vitro receptor binding assays to characterize the affinity of Batefenterol Succinate for the human β2-adrenergic receptor and the human muscarinic M3 receptor.
Data Presentation
The binding affinities of this compound for the human muscarinic M2 and M3 receptors, as well as the human β2-adrenoceptor, have been determined through competitive radioligand binding studies. The equilibrium dissociation constants (Ki) are summarized in the table below.
| Compound | Receptor | Radioligand | Ki (nM) |
| Batefenterol | hM2 Muscarinic | [³H]-N-Methylscopolamine | 1.4 |
| Batefenterol | hM3 Muscarinic | [³H]-N-Methylscopolamine | 1.3 |
| Batefenterol | hβ2-Adrenergic | [³H]-Dihydroprenolol | 3.7 |
Signaling Pathways
Batefenterol's dual mechanism of action involves two distinct G-protein coupled receptor (GPCR) signaling pathways.
Batefenterol's dual signaling pathways.
Experimental Protocols
Detailed methodologies for radioligand binding assays to determine the affinity of this compound for the human β2-adrenergic and M3 muscarinic receptors are provided below.
General Radioligand Binding Assay Workflow
The general workflow for a competitive radioligand binding assay is illustrated below. This process is applicable to both the β2-adrenergic and M3 muscarinic receptor assays, with specific reagents and conditions tailored to each receptor as detailed in the subsequent protocols.
General workflow for a competitive radioligand binding assay.
Protocol 1: β2-Adrenergic Receptor Competition Binding Assay
This protocol describes how to determine the binding affinity (Ki) of this compound for the human β2-adrenergic receptor using a competition binding assay with [³H]-Dihydroalprenolol ([³H]-DHA).
1. Materials and Reagents:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human β2-adrenergic receptor.
-
Radioligand: [³H]-Dihydroalprenolol ([³H]-DHA) with a specific activity of 80-120 Ci/mmol. The final concentration in the assay should be at or near its Kd (typically 0.3-1.0 nM).[1]
-
Test Compound: this compound, prepared in a suitable vehicle (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: Propranolol (10 µM final concentration).
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration: 96-well glass fiber filter plates (e.g., Whatman GF/C).
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Equipment: 96-well plate harvester, liquid scintillation counter.
2. Experimental Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend in binding buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Plate Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]-DHA, and 150 µL of membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM Propranolol, 50 µL of [³H]-DHA, and 150 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]-DHA, and 150 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with 300 µL of ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([³H]-DHA).
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Protocol 2: Muscarinic M3 Receptor Competition Binding Assay
This protocol outlines the procedure for determining the binding affinity (Ki) of this compound for the human muscarinic M3 receptor via a competition binding assay using [³H]-N-Methylscopolamine ([³H]-NMS).
1. Materials and Reagents:
-
Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human muscarinic M3 receptor.
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) with a specific activity of 70-90 Ci/mmol. The final concentration in the assay should be at or near its Kd (typically 0.1-0.3 nM).[2][3]
-
Test Compound: this compound, prepared and serially diluted as described above.
-
Non-specific Binding Control: Atropine (1 µM final concentration).[4]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration: 96-well glass fiber filter plates (e.g., Whatman GF/C).
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Equipment: 96-well plate harvester, liquid scintillation counter.
2. Experimental Procedure:
-
Membrane Preparation: Prepare the cell membranes as described in the β2-adrenergic receptor protocol, resuspending them in the appropriate binding buffer to a final concentration of 5-15 µg of protein per well.
-
Assay Plate Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]-NMS, and 150 µL of membrane suspension.
-
Non-specific Binding: 50 µL of 1 µM Atropine, 50 µL of [³H]-NMS, and 150 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]-NMS, and 150 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 120 minutes with gentle agitation to ensure equilibrium is reached.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filter plate.
-
Washing: Wash the filters three times with 300 µL of ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail, and quantify the radioactivity.
3. Data Analysis:
-
Calculate the specific binding, plot the competition curve, and determine the IC50 value as described in the previous protocol.
-
Calculate the Ki value using the Cheng-Prusoff equation with the concentration and Kd of [³H]-NMS.
Logical Relationship for Ki Determination
The determination of the inhibitory constant (Ki) from the IC50 value is a critical step in data analysis for competition binding assays. The relationship between these parameters is defined by the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.
Logical relationship for Ki determination.
References
- 1. Characterization of beta-adrenergic receptors in the rat vas deferens using [3H]-dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and agonist regulation of muscarinic ([3H]N-methyl scopolamine) receptors in isolated ventricular myocytes from rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]N-methylscopolamine binding studies reveal M2 and M3 muscarinic receptor subtypes on cerebellar granule cells in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of muscarinic receptor function in developing oligodendrocytes by agonist exposure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for cAMP Assay with Batefenterol Succinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batefenterol (B1667760) Succinate is a novel bifunctional molecule that exhibits both muscarinic antagonist and β2-adrenergic receptor agonist properties.[1][2][3][4] Its dual mechanism of action makes it a promising candidate for the treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[5][6][7] The β2-adrenergic agonist activity of Batefenterol stimulates the Gαs protein-coupled receptor pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This application note provides a detailed protocol for measuring the effect of Batefenterol Succinate on intracellular cAMP levels.
Mechanism of Action: β2-Adrenergic Receptor Activation
Batefenterol acts as a potent agonist at the human β2-adrenergic receptor.[2][4] This receptor is coupled to a stimulatory G protein (Gαs). Upon agonist binding, the Gαs protein activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration mediates various downstream cellular responses, including smooth muscle relaxation in the airways.[8][9]
Quantitative Data Summary
The following table summarizes the reported in vitro potency of Batefenterol in stimulating cAMP production and its binding affinity for relevant receptors.
| Parameter | Receptor | Value | Species | Reference |
| EC50 | Human β2-Adrenoceptor | 0.29 nM | Human | [2][4] |
| Ki | Human β2-Adrenoceptor | 3.7 nM | Human | [2][3] |
| Ki | Human M2 Muscarinic Receptor | 1.4 nM | Human | [2][3] |
| Ki | Human M3 Muscarinic Receptor | 1.3 nM | Human | [2][3] |
Signaling Pathway Diagram
Caption: this compound signaling pathway for cAMP production.
Experimental Protocol: cAMP Assay
This protocol is designed for a cell-based assay to determine the dose-dependent effect of this compound on intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen™.[9][10][11]
Materials:
-
Cell line expressing the human β2-adrenergic receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium and supplements
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
384-well white opaque microplates
-
cAMP assay kit (e.g., HTRF cAMP kit or AlphaScreen™ cAMP kit)
-
Plate reader compatible with the chosen assay technology
Procedure:
-
Cell Culture and Plating:
-
Culture cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells and determine the cell density.
-
Dilute the cells in assay buffer to the desired concentration (typically determined through cell number optimization experiments).
-
Dispense the cell suspension into a 384-well plate.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve.
-
-
Cell Stimulation:
-
Add the diluted this compound solutions to the appropriate wells of the cell plate.
-
Include a negative control (vehicle only) and a positive control (e.g., a known β2-adrenergic agonist like isoproterenol).
-
Incubate the plate at room temperature for the time specified in the assay kit manual (typically 30-60 minutes) to allow for cAMP production.
-
-
cAMP Detection:
-
Following the incubation period, add the cAMP detection reagents from the chosen assay kit to all wells. This step typically involves cell lysis to release intracellular cAMP.
-
Incubate the plate as recommended by the kit manufacturer to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate using a plate reader compatible with the assay technology (e.g., HTRF or AlphaScreen™).
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw assay signals from the sample wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.
-
Experimental Workflow Diagram
Caption: Workflow for the this compound cAMP assay.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for assessing the activity of this compound at the β2-adrenergic receptor through a cAMP assay. The provided methodologies and diagrams are intended to guide researchers in accurately quantifying the potency of this bifunctional molecule and understanding its mechanism of action.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Batefenterol Succinate in Airway Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batefenterol (B1667760) (GSK961081) is a novel bifunctional molecule designed for the treatment of obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] It functions as both a muscarinic receptor antagonist and a β2-adrenergic receptor agonist (MABA) within a single molecule.[2][4] This dual pharmacology offers a complementary approach to bronchodilation. The muscarinic antagonist component inhibits the bronchoconstrictor effects of acetylcholine (B1216132) on M3 receptors in airway smooth muscle, while the β2-agonist component directly stimulates β2-adrenergic receptors, leading to smooth muscle relaxation.[1][5] Preclinical studies have demonstrated that this combination of activities in one molecule can lead to significant and sustained bronchodilation.[4][6]
These application notes provide an overview of the in vitro pharmacology of Batefenterol Succinate and detailed protocols for its study in airway smooth muscle relaxation assays.
Data Presentation
In Vitro Pharmacological Profile of Batefenterol (GSK961081)
The following table summarizes the in vitro binding affinities and functional potencies of Batefenterol at key receptors involved in airway smooth muscle tone.
| Parameter | Species/System | Value | Reference |
| Receptor Binding Affinity (Ki) | |||
| Human M2 Muscarinic Receptor | Recombinant | 1.4 nM | [4] |
| Human M3 Muscarinic Receptor | Recombinant | 1.3 nM | [4] |
| Human β2-Adrenergic Receptor | Recombinant | 3.7 nM | [4] |
| Functional Activity | |||
| β2-Adrenergic Agonist Activity (cAMP stimulation) | Human Recombinant Cells | EC50 = 0.29 nM | [4] |
| Muscarinic Antagonist Activity (Relaxation) | Guinea Pig Trachea | EC50 = 50.2 nM | [4] |
| β2-Adrenergic Agonist Activity (Relaxation) | Guinea Pig Trachea | EC50 = 24.6 nM | [4] |
| Combined MABA Activity (Relaxation) | Guinea Pig Trachea | EC50 = 11 nM | [4] |
| Antimuscarinic Activity (vs. EFS) | Human Bronchial Tissue | pIC50 = 7.9 | [7] |
EFS: Electrical Field Stimulation
Signaling Pathways
Batefenterol's dual mechanism of action results in a synergistic relaxation of airway smooth muscle. The M3 receptor antagonism prevents acetylcholine-induced bronchoconstriction, while β2-adrenoceptor agonism actively promotes relaxation.
Batefenterol Signaling Pathway in Airway Smooth Muscle
Caption: Batefenterol's dual signaling pathway in airway smooth muscle cells.
Experimental Protocols
Protocol 1: In Vitro Assessment of Airway Smooth Muscle Relaxation using Isolated Bronchial Rings
This protocol details the methodology for evaluating the relaxant effects of this compound on pre-contracted isolated human or animal (e.g., guinea pig, rabbit) bronchial rings in an organ bath system.
Materials:
-
This compound
-
Krebs-Henseleit Solution (composition in mM: NaCl 119, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.7)
-
Propranolol (B1214883) (for isolating muscarinic antagonist effect)
-
Atropine (B194438) (for isolating β2-agonist effect)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Isolated organ bath system with isometric force transducers
-
Human bronchial tissue or animal trachea
Procedure:
-
Tissue Preparation:
-
Obtain fresh human bronchial tissue from surgical resection or animal tracheas.[6]
-
Immediately place the tissue in ice-cold Krebs-Henseleit solution saturated with carbogen.[6]
-
Carefully dissect the airway, removing adherent connective tissue and parenchyma.
-
Cut the airway into rings of 3-5 mm in length.[8]
-
-
Mounting:
-
Suspend each bronchial ring between two stainless steel hooks in an organ bath chamber filled with Krebs-Henseleit solution.[8]
-
Maintain the bath at 37°C and continuously bubble with carbogen to maintain a pH of 7.4.[6][8]
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration:
-
Viability and Contraction:
-
Assess tissue viability by inducing a contraction with a high potassium solution (e.g., 60 mM KCl).
-
After washing and return to baseline, induce a stable submaximal contraction (e.g., 60-80% of maximum) using a contractile agonist like carbachol or methacholine (e.g., 1 µM).[9]
-
-
Drug Application and Data Acquisition:
-
Once a stable contraction plateau is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 10 µM).
-
Record the resulting relaxation as a decrease in isometric tension.
-
To dissect the dual mechanism:
-
Muscarinic Antagonist Effect: Pre-incubate the tissue with a β-blocker like propranolol (e.g., 1 µM) before adding the contractile agonist and then Batefenterol.
-
β2-Agonist Effect: Pre-incubate the tissue with a muscarinic antagonist like atropine (e.g., 1 µM) before adding the contractile agonist and then Batefenterol.
-
-
-
Data Analysis:
-
Express the relaxation at each Batefenterol concentration as a percentage of the pre-contraction induced by the agonist.
-
Plot the concentration-response curves and calculate the EC50 (the concentration of Batefenterol that produces 50% of the maximal relaxation).
-
Experimental Workflow for Isolated Bronchial Ring Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new class of bronchodilator improves lung function in COPD: a trial with GSK961081 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic characterization of GSK-961081 (TD-5959), a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Pharmacological preclinical characterization of LAS190792, a novel inhaled bifunctional muscarinic receptor antagonist /β2-adrenoceptor agonist (MABA) molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atsjournals.org [atsjournals.org]
Troubleshooting & Optimization
Technical Support Center: Batefenterol Succinate In Vitro Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Batefenterol Succinate (B1194679) in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation or inconsistent results with Batefenterol Succinate in my aqueous-based in vitro assay. What is the likely cause?
A1: this compound has a predicted low aqueous solubility (approximately 0.00363 mg/mL)[1]. Precipitation or inconsistent results are often due to the compound's poor solubility in aqueous media, leading to a lower and more variable effective concentration in your assay than intended. This can result in a lack of dose-response or poor reproducibility.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound.[2] It is a powerful solvent for many poorly soluble compounds and is compatible with most in vitro assays at low final concentrations (typically <0.5-1%).[2]
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer or cell culture medium. How can I prevent this?
A3: This phenomenon, often called "crashing out," occurs when the compound is no longer soluble as the solvent changes from primarily organic (DMSO) to aqueous. To prevent this, you can try the following:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining solubility, ideally below 0.5%.[2]
-
Use a Co-solvent System: For challenging solubility, a co-solvent system can be employed. A common formulation is 10% DMSO, 40% PEG300, and 5% Tween-80 in saline.[2]
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C and using a sonicator can help dissolve the compound.[2]
-
pH Adjustment: Since this compound has both acidic and basic functional groups, adjusting the pH of your aqueous medium may improve solubility.[1] It is crucial to ensure the final pH is compatible with your experimental system.
Q4: What is the difference between kinetic and thermodynamic solubility, and which should I consider for my in vitro experiments?
A4:
-
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a DMSO stock to an aqueous buffer and incubated for a short period. It is a high-throughput method often used in early drug discovery.[2][3]
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, determined by incubating the solid compound in the solvent for an extended period (e.g., 24-48 hours) until equilibrium is reached.[2][3]
For most in vitro screening assays, kinetic solubility is the more relevant measure as it mimics the experimental conditions of diluting a DMSO stock into an aqueous medium.
Q5: Could the succinate salt form of Batefenterol be affecting its solubility?
A5: Yes, forming a salt is a common strategy to improve the aqueous solubility of a drug. However, the overall solubility is still dependent on the properties of the parent molecule and the solution's pH. While the succinate salt is designed to enhance solubility compared to the free base, Batefenterol's inherent properties may still lead to low aqueous solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The compound is "crashing out" due to poor aqueous solubility. | 1. Lower the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains within a tolerable range for your assay (typically <0.5%). 3. Use a co-solvent system (e.g., DMSO, PEG300, Tween-80).[2] 4. Vigorously vortex the aqueous buffer while adding the DMSO stock solution. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | The compound is supersaturated and is slowly precipitating out of the solution. | 1. This indicates that the kinetic solubility is higher than the thermodynamic solubility. Consider reducing the incubation time of your experiment if possible. 2. Lower the final concentration of this compound to below its thermodynamic solubility limit. |
| High variability in results between replicate wells or experiments. | Inconsistent dissolution of the compound is leading to variable effective concentrations. | 1. Ensure the stock solution is fully dissolved before use. Gentle warming or sonication may be necessary.[2] 2. Prepare fresh dilutions for each experiment from a well-dissolved stock solution. 3. Perform a preliminary solubility test in your specific assay medium to determine the maximum soluble concentration. |
| No biological activity is observed even at high concentrations. | The compound may not be sufficiently dissolved to reach a therapeutic concentration. | 1. Visually inspect your assay plates for any signs of precipitation. 2. Use a more robust solubilization method, such as a co-solvent system.[2] 3. Measure the actual concentration of the dissolved compound in your final assay medium using a suitable analytical method like HPLC. |
Data Presentation
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Water Solubility | 0.00363 mg/mL | ALOGPS[1] |
| logP | 4.34 | ALOGPS[1] |
| pKa (Strongest Acidic) | 8.49 | Chemaxon[1] |
| pKa (Strongest Basic) | 9.02 | Chemaxon[1] |
Table 2: Example Solubilization Protocols for Batefenterol
| Protocol | Solvent System | Achievable Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[2] |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[2] |
| 3 | 100% DMSO | Stock solutions (e.g., 10 mM)[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Gentle warming in a 37°C water bath for 5-10 minutes can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assessment by Nephelometry
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, add the aqueous assay buffer to each well.
-
Add a small volume of the DMSO stock solution to the first well to achieve the highest desired concentration (ensure the final DMSO concentration is consistent across all wells, e.g., 1%).
-
Perform serial dilutions across the plate.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Measure the turbidity of each well using a nephelometer (light scattering).
-
The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.[2][3]
Mandatory Visualization
References
Technical Support Center: Optimizing Batefenterol Succinate Concentration in Cell Assays
Frequently Asked Questions (FAQs)
Q1: What is Batefenterol (B1667760) Succinate and what is its mechanism of action?
A1: Batefenterol Succinate is an investigational bifunctional molecule that acts as both a muscarinic receptor antagonist and a β2-adrenergic receptor agonist (MABA).[1][2] This dual pharmacology allows it to induce bronchodilation through two distinct mechanisms: by preventing acetylcholine-mediated bronchoconstriction (muscarinic antagonism) and by stimulating smooth muscle relaxation (β2-adrenergic agonism).[1][3] It has been in development for the treatment of chronic obstructive pulmonary disease (COPD).[1][2]
Q2: What are the primary signaling pathways affected by this compound?
A2: this compound modulates two key G-protein coupled receptor (GPCR) signaling pathways:
-
β2-Adrenergic Receptor Pathway (Agonism): As a β2-adrenergic receptor agonist, Batefenterol stimulates the Gs alpha subunit of the G-protein. This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.
-
Muscarinic Receptor Pathway (Antagonism): As a muscarinic antagonist, Batefenterol blocks the binding of acetylcholine (B1216132) to M3 muscarinic receptors. This prevents the activation of the Gq alpha subunit, thereby inhibiting the phospholipase C (PLC) pathway. Consequently, the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) is reduced, leading to a decrease in intracellular calcium release and preventing smooth muscle contraction.
Q3: What is a typical starting concentration range for this compound in a new cell-based assay?
A3: For a new experiment, it is advisable to perform a broad dose-response curve to determine the optimal concentration range for your specific cell line and assay conditions. A common starting point is to test a wide range of concentrations, for example, from 1 nM to 10 µM, using serial dilutions. While specific in vitro potency data for Batefenterol is not widely published, a similar MABA compound, THRX-198321, has shown high potency with a pEC50 of 9.25 for β2AR agonism, which corresponds to an EC50 in the sub-nanomolar range. Therefore, including concentrations in the picomolar to low micromolar range is recommended for initial screening.
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. It is crucial to ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.1% DMSO). The stock solution should be stored at -20°C or -80°C to maintain its stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Q5: How can I assess the cytotoxic effects of this compound on my cells?
A5: A cytotoxicity assay, such as the MTT or resazurin (B115843) assay, should be performed to determine the concentration range at which this compound may be toxic to your cells. This is essential to ensure that the observed effects in your functional assays are due to the specific pharmacological activity of the compound and not a result of cell death.
Troubleshooting Guides
This section addresses common issues encountered during cell-based assays with this compound.
cAMP Assay Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High Background Signal | - Constitutive receptor activity in the cell line.- High concentration of phosphodiesterase (PDE) inhibitor. | - Use a cell line with lower receptor expression.- Titrate the PDE inhibitor to the lowest effective concentration. |
| Low Signal-to-Noise Ratio | - Suboptimal agonist (Batefenterol) concentration.- Insufficient incubation time.- Poor cell health or low receptor expression. | - Perform a dose-response curve to find the optimal concentration (EC80 for antagonist screening).- Conduct a time-course experiment to determine peak stimulation time.- Ensure cells are healthy and within a low passage number. |
| High Variability Between Replicates | - Uneven cell plating.- "Edge effects" in multi-well plates.- Pipetting errors. | - Ensure a single-cell suspension before plating.- Avoid using the outer wells of the plate or fill them with media/PBS to maintain humidity.- Use calibrated pipettes and proper pipetting techniques. |
Calcium Flux Assay Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No or Weak Signal | - Low expression of muscarinic receptors.- Inactive antagonist (Batefenterol).- Issues with the calcium indicator dye. | - Use a cell line with known high expression of M3 receptors.- Verify the activity of Batefenterol with a positive control.- Ensure the dye is loaded correctly and is not expired. |
| High Background Fluorescence | - Autofluorescence from the compound or media.- Cell death leading to leaky membranes. | - Include a no-dye control to measure background fluorescence.- Perform a cytotoxicity assay to rule out cell death.- Use a phenol (B47542) red-free medium. |
| Inconsistent Results | - Variation in cell density.- Fluctuation in temperature.- Inconsistent timing of reagent addition. | - Plate cells evenly and ensure a consistent cell number per well.- Maintain a stable temperature throughout the assay.- Use an automated liquid handler for precise timing of additions. |
General Cell Assay Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Compound Precipitation in Media | - Poor solubility of this compound at the tested concentration.- Interaction with media components. | - Visually inspect the media after adding the compound.- Test the solubility in basal media before adding serum.- Consider using a different solvent or a lower concentration. |
| Cells Detaching After Treatment | - Cytotoxicity of this compound at high concentrations.- High solvent concentration. | - Perform a cytotoxicity assay to determine the toxic concentration range.- Ensure the final solvent concentration is non-toxic. |
| No Observable Effect | - Concentration of this compound is too low.- The cell line is not responsive.- Inactive compound. | - Test a higher range of concentrations.- Use a cell line known to express both β2-adrenergic and muscarinic receptors.- Check the storage conditions and age of the compound. |
Data Presentation
The following tables summarize representative in vitro pharmacological data for a MABA compound, THRX-198321, which exhibits a similar dual-action mechanism to this compound. This data can serve as a reference for expected potency.
Table 1: In Vitro Agonist Potency at the β2-Adrenergic Receptor
| Compound | Assay Type | Parameter | Value |
| THRX-198321 | Functional Agonism | pEC50 | 9.25 ± 0.02 |
| THRX-198321 | Radioligand Binding | pKi,App | 9.54 ± 0.15 |
Table 2: In Vitro Antagonist Potency at Muscarinic Receptors
| Compound | Receptor Subtype | Assay Type | Parameter | Value |
| THRX-198321 | M2 | Functional Antagonism | pKi,Fn | 9.69 ± 0.23 |
| THRX-198321 | M3 | Functional Antagonism | pKi,Fn | 10.05 ± 0.17 |
| THRX-198321 | M2 | Radioligand Binding | pKi,App | 10.57 ± 0.09 |
| THRX-198321 | M3 | Radioligand Binding | pKi,App | 10.07 ± 0.11 |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay for β2-Adrenergic Agonist Activity
This protocol outlines a method to measure the agonist activity of this compound at the β2-adrenergic receptor by quantifying intracellular cAMP levels.
-
Cell Plating:
-
Seed cells (e.g., CHO or HEK293 cells stably expressing the human β2-adrenergic receptor) into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Include a known β2-agonist (e.g., isoproterenol) as a positive control and a vehicle control (e.g., 0.1% DMSO).
-
-
Assay Procedure:
-
Wash the cells once with pre-warmed assay buffer.
-
Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C.
-
Add 50 µL of the serially diluted this compound or control compounds to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Follow the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Calcium Flux Assay for Muscarinic Antagonist Activity
This protocol describes how to assess the antagonist activity of this compound at the M3 muscarinic receptor by measuring changes in intracellular calcium.
-
Cell Plating:
-
Seed cells (e.g., CHO or HEK293 cells stably expressing the human M3 muscarinic receptor) into a black, clear-bottom 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a calcium indicator dye solution (e.g., Fluo-8 AM or Fura-2 AM) according to the manufacturer's instructions, often including an equal volume of probenecid (B1678239) solution to prevent dye leakage.
-
Remove the culture medium from the cells and add 100 µL of the dye solution to each well.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer.
-
Include a known muscarinic antagonist (e.g., atropine) as a positive control and a vehicle control.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Add the diluted this compound or control compounds to the wells and incubate for 15-30 minutes.
-
Add a pre-determined EC80 concentration of a muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine) to all wells.
-
Measure the fluorescence intensity before and after the addition of the agonist.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the response against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 3: MTT Cytotoxicity Assay
This protocol details the procedure for evaluating the potential cytotoxicity of this compound.
-
Cell Plating:
-
Seed cells into a 96-well plate at an appropriate density and incubate overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for a period relevant to your functional assays (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration to determine the IC50 for cytotoxicity.
-
Visualizations
Caption: Dual signaling pathways of this compound.
Caption: General workflow for in vitro cell-based assays.
Caption: A logical approach to troubleshooting cell-based assays.
References
- 1. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacological rationale for combining muscarinic receptor antagonists and β-adrenoceptor agonists in the treatment of airway and bladder disease - PMC [pmc.ncbi.nlm.nih.gov]
Batefenterol Succinate stability and degradation in solution
Welcome to the technical support center for Batefenterol Succinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, stability testing, and troubleshooting common issues encountered during in-solution experiments.
Disclaimer: this compound is a complex molecule for which detailed public stability data is limited. The information provided herein is based on its chemical structure, general principles of drug degradation as outlined by international guidelines, and standard analytical practices. The degradation pathways, quantitative data, and specific protocols should be considered illustrative templates for designing your own definitive experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound in solution?
Based on its structure, which includes carbamate (B1207046), amide, secondary amine, and phenolic hydroxyl groups, Batefenterol is susceptible to several degradation pathways:
-
Hydrolysis: The carbamate and amide linkages are prone to hydrolysis under acidic or basic conditions. This would cleave the molecule, leading to a loss of potency.
-
Oxidation: The secondary amine, the phenolic rings, and the benzylic secondary alcohol are potential sites for oxidation. This can be initiated by dissolved oxygen, trace metal ions, or peroxides in solvents.
-
Photodegradation: Molecules with extensive conjugated systems, such as the quinolinone and biphenyl (B1667301) moieties in Batefenterol, can be sensitive to light, particularly in the UV spectrum.
Q2: I cannot find published stability data. How should I begin to assess the stability of my this compound solution?
When empirical data is unavailable, you should perform forced degradation (stress testing) studies.[1][2][3] These studies are a cornerstone of pharmaceutical development and are described in the International Council for Harmonisation (ICH) guideline Q1A.[1][4] The goal is to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.[2][5]
Q3: What are the recommended storage conditions and solvents for this compound?
-
Solvent: Batefenterol is reported to be soluble in DMSO (Dimethyl Sulfoxide) at high concentrations (e.g., 100 mg/mL).[6] For aqueous experiments, prepare concentrated stock solutions in DMSO and perform serial dilutions into your aqueous buffer or media. Be mindful of DMSO's potential to absorb moisture, which could affect long-term stability.[6]
-
Storage: For maximum stability, stock solutions should be stored at -20°C or -80°C in tightly sealed vials with minimum headspace. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in foil.
Troubleshooting Guide
Issue 1: My chromatogram (HPLC) shows new, unexpected peaks after preparing my this compound solution.
-
Possible Cause 1: Degradation. Batefenterol may be degrading under your experimental conditions (e.g., pH of the buffer, temperature).
-
Solution: Immediately analyze a freshly prepared solution to use as a time-zero reference. Compare this to the chromatogram of the aged solution. If new peaks grow over time, this confirms degradation. Consider adjusting the pH or temperature of your experiment if possible.
-
-
Possible Cause 2: Solvent Impurities. Impurities in your solvent (e.g., peroxides in THF or ethers, contaminants in water) can react with Batefenterol.
-
Solution: Use high-purity, HPLC-grade solvents. If using solvents prone to peroxide formation, test for their presence or use freshly opened bottles.
-
-
Possible Cause 3: Incomplete Dissolution. The compound may not be fully dissolved, leading to inconsistent and spurious peaks.
-
Solution: Ensure complete dissolution by visual inspection and appropriate mixing (vortexing, sonication). Determine the solubility limit in your specific solvent system.
-
Issue 2: I am observing a rapid loss of potency or inconsistent results in my bioassay.
-
Possible Cause 1: Solution Instability. Batefenterol may be degrading in your assay medium over the course of the experiment.
-
Solution: Perform a time-course stability study. Prepare the compound in your final assay buffer, incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2), and analyze samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the remaining parent compound.
-
-
Possible Cause 2: Adsorption. Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates).
-
Solution: Use low-adhesion plastics or pre-treat surfaces by washing them with the assay buffer. Including a small percentage of a non-ionic surfactant (e.g., Tween-20) or protein (e.g., BSA) in the buffer can also mitigate non-specific binding.
-
Data Presentation: Forced Degradation Conditions
The following table outlines typical starting conditions for a forced degradation study, which should be optimized to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
| Stress Condition | Reagent / Condition | Temperature | Time | Purpose |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 72 hours | To identify acid-labile functional groups (e.g., carbamate, amide). |
| Base Hydrolysis | 0.1 M NaOH | Room Temp / 60°C | Up to 72 hours | To identify base-labile functional groups (e.g., carbamate, amide). |
| Oxidation | 3% H₂O₂ | Room Temp | Up to 24 hours | To identify sites susceptible to oxidation (e.g., amines, phenols).[2] |
| Thermal | 80°C | Up to 7 days | To assess intrinsic thermal stability. | |
| Photolytic | ICH Q1B Option 2 | Room Temp | Per guideline | To assess light sensitivity (requires specific light chamber).[4] |
Experimental Protocols
Protocol 1: Template for a Forced Degradation Study
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl). For thermal and photolytic studies, the stock solution is used directly.
-
Incubation: Place the stressed samples in the conditions outlined in the table above. Keep a control sample (1 mL stock + 1 mL water) at 4°C in the dark.
-
Time Point Sampling: Withdraw aliquots at regular intervals (e.g., 2, 8, 24, 72 hours).
-
Neutralization (for Hydrolysis Samples): Before analysis, neutralize the acid/base samples with an equimolar amount of base/acid (e.g., add 1 mL of 0.1 M NaOH to the 0.1 M HCl sample).
-
Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase. Analyze by a stability-indicating HPLC method.
-
Evaluation: Calculate the percentage of Batefenterol remaining and the relative percentage of each new degradation peak.
Protocol 2: Template for a Stability-Indicating HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal wavelength using a photodiode array (PDA) detector; start with 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation sites on Batefenterol.
Caption: Decision tree for troubleshooting assay issues.
References
- 1. scispace.com [scispace.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ICH Stability Testing [intertek.com]
- 6. selleckchem.com [selleckchem.com]
Troubleshooting Batefenterol Succinate experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Batefenterol Succinate. The information is designed to address common sources of experimental variability and provide guidance on best practices for its use in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a bifunctional molecule that acts as both a muscarinic receptor antagonist and a β2-adrenergic receptor agonist (MABA).[1][2] This dual pharmacology allows it to induce bronchodilation through two distinct mechanisms: blocking the bronchoconstrictor effects of acetylcholine (B1216132) on muscarinic receptors and stimulating β2-adrenergic receptors, which leads to smooth muscle relaxation.
Q2: What are the recommended storage conditions for this compound?
A2: While specific stability data for this compound is not publicly available, as a general guideline for similar compounds, it should be stored as a dry powder at -20°C. For short-term storage of solutions, it is advisable to keep them at 2-8°C and protected from light. Repeated freeze-thaw cycles should be avoided to minimize degradation. The stability of similar compounds, such as albuterol, has been shown to be maintained for extended periods under refrigerated and light-protected conditions.[3][4]
Q3: We are observing high variability in our cell-based functional assays. What are the potential causes?
A3: High variability in cell-based assays can stem from several factors. These include inconsistencies in cell culture conditions (e.g., passage number, cell density), reagent preparation and handling, and procedural variations. It is crucial to maintain a consistent cell culture workflow and to carefully control experimental parameters. For G protein-coupled receptor (GPCR) assays, such as those for β2-agonists and muscarinic antagonists, receptor expression levels can fluctuate with cell passage, impacting the cellular response.
Q4: Our in vivo animal studies are showing inconsistent results in bronchoconstriction models. What should we investigate?
A4: Inconsistent results in animal models of bronchoconstriction can be due to a variety of factors. The method of drug administration (e.g., intratracheal, nose-only inhalation) can significantly impact lung deposition and subsequent efficacy.[5] The choice of animal model and the specific protocol for inducing bronchoconstriction are also critical. For instance, guinea pig models are known to have a strong histamine-mediated bronchoconstriction component, which may not fully reflect the pathophysiology of human asthma or COPD.[6][7][8][9]
Troubleshooting Guides
In Vitro Cell-Based Functional Assays
Issue: Low or No Response to this compound
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. |
| Low Receptor Expression | Use cells with confirmed high expression of β2-adrenergic and M3 muscarinic receptors. Optimize cell passage number to ensure consistent receptor expression. |
| Incorrect Assay Conditions | Verify the concentration of agonists/antagonists used and the incubation times. Ensure the assay buffer composition is appropriate. |
| Cell Health | Monitor cell viability and morphology. Ensure cells are healthy and not overgrown at the time of the experiment. |
Issue: High Background Signal
| Potential Cause | Troubleshooting Step |
| Non-specific Binding | Include appropriate vehicle controls. Optimize the concentration of this compound to minimize off-target effects. |
| Assay Reagent Issues | Check the quality and expiration dates of all assay reagents. Prepare fresh reagents if necessary. |
| Instrumentation Settings | Optimize the settings of the plate reader or other detection instruments to reduce background noise. |
Receptor Binding Assays
Issue: Inconsistent IC50/Ki Values
| Potential Cause | Troubleshooting Step |
| Radioligand Issues | Ensure the radioligand is of high purity and specific activity. Use a consistent concentration of radioligand across experiments. |
| Membrane Preparation Variability | Standardize the protocol for membrane preparation to ensure consistent receptor concentration and quality. |
| Incubation Time | Optimize the incubation time to ensure the binding reaction has reached equilibrium. |
| Non-specific Binding Definition | Use a high concentration of a known non-labeled ligand to accurately determine non-specific binding. |
In Vivo Animal Models
Issue: High Variability in Bronchodilator Response
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Delivery | Standardize the method of administration (e.g., nebulization, intratracheal instillation) to ensure consistent lung deposition.[5] |
| Animal Strain and Health | Use a consistent and well-characterized animal strain. Ensure animals are healthy and free from respiratory infections. |
| Anesthesia Effects | The choice and depth of anesthesia can influence respiratory parameters. Standardize the anesthetic regimen. |
| Measurement Technique | Ensure the method for measuring lung function (e.g., whole-body plethysmography, forced oscillation technique) is performed consistently. |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay for β2-Adrenergic Agonist Activity
This protocol outlines a cell-based assay to measure the agonistic activity of this compound on the β2-adrenergic receptor by quantifying intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
-
Cell Culture: Culture human bronchial smooth muscle cells (HBSMCs) or a cell line overexpressing the human β2-adrenergic receptor (e.g., CHO-β2AR) in appropriate media.
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a standard curve of a known β2-agonist (e.g., isoproterenol).
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the this compound dilutions and controls to the respective wells.
-
Incubate for the optimized time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: Muscarinic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the M3 muscarinic receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human M3 muscarinic receptor (e.g., CHO-M3R).
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-NMS), and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration and Washing: Rapidly filter the contents of the plate through a glass fiber filter and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Scintillation Counting: Add scintillation cocktail to the filter plate and count the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the this compound concentration and fit a one-site competition curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: this compound dual signaling pathway.
Caption: Preclinical experimental workflow for this compound.
Caption: Logical troubleshooting workflow for experimental variability.
References
- 1. Bifunctional Drugs for the Treatment of Respiratory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bifunctional drugs for the treatment of asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term Physiochemical Stability of Concentrated Solutions of Salbutamol (Albuterol) in Polypropylene Syringes for Use in the Intensive Care Unit and in Obstetrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sterility and Stability Testing of Preservative-free Albuterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative preclinical models for pulmonary drug delivery research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
- 8. Understanding asthma using animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Batefenterol Succinate Preclinical Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the efficacy of Batefenterol (B1667760) Succinate in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Batefenterol Succinate?
A1: Batefenterol is a bifunctional molecule that acts as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist (MABA).[1][2][3] This dual pharmacology allows it to induce bronchodilation through two distinct pathways: relaxation of airway smooth muscle by blocking acetylcholine-induced bronchoconstriction (muscarinic antagonism) and stimulation of adenylyl cyclase, leading to increased cyclic AMP and smooth muscle relaxation (β2-adrenoceptor agonism).[1]
Q2: Which preclinical animal model has been used to demonstrate the in vivo efficacy of Batefenterol?
A2: The primary preclinical model used to demonstrate the in vivo bronchoprotective effects of Batefenterol (also referred to as GSK961081) is the guinea pig.[1][4] Guinea pigs are frequently used in asthma and COPD research due to the similarities in their airway physiology to humans, including the presence of M2 and M3 muscarinic receptors and β2-adrenergic receptors in the lungs.[5][6]
Q3: What are the expected efficacy outcomes in preclinical models?
A3: In the guinea pig bronchoprotection assay, inhaled Batefenterol demonstrated potent, dose-dependent inhibition of bronchoconstrictor responses.[1] The effects were observed for up to 7 days after a single administration.[1] Key efficacy readouts in such models typically include measurements of airway hyperresponsiveness, reduction in bronchoconstriction induced by agents like methacholine (B1211447) or histamine, and potentially, assessment of inflammatory markers in bronchoalveolar lavage fluid (BALF) in disease models.
Q4: How should this compound be formulated for preclinical studies?
A4: For in vitro studies using isolated guinea pig trachea, Batefenterol has been dissolved in water.[4] The specific vehicle for in vivo inhalation studies in guinea pigs has not been detailed in published literature. However, for preclinical inhalation of new chemical entities, common formulation strategies include solutions in vehicles like saline with co-solvents (e.g., ethanol, DMSO) or micronized dry powder formulations.[7] The choice of formulation will depend on the physicochemical properties of this compound and the aerosol delivery system being used.
Q5: What is the lung selectivity of Batefenterol observed in preclinical models?
A5: In guinea pigs, Batefenterol demonstrated a favorable lung selectivity profile. Its selectivity was found to be 55- to 110-fold greater than tiotropium (B1237716) regarding systemic antimuscarinic effects and 10-fold greater than salmeterol (B1361061) concerning systemic β2-adrenoceptor effects.[1]
Data Presentation
In Vitro Activity of Batefenterol (GSK961081)
| Parameter | Receptor/Assay | Value |
| Binding Affinity (Ki) | Human M2 Muscarinic Receptor | 1.4 nM[1] |
| Human M3 Muscarinic Receptor | 1.3 nM[1] | |
| Human β2-Adrenoceptor | 3.7 nM[1] | |
| Functional Potency (EC50) | cAMP Stimulation (hβ2) | 0.29 nM[1] |
| Smooth Muscle Relaxation | Muscarinic Antagonism (MA) | 50.2 nM[1] |
| (Guinea Pig Trachea) | β2-Adrenoceptor Agonism (BA) | 24.6 nM[1] |
| Dual MABA Activity | 11 nM[1] |
In Vivo Efficacy of Inhaled Batefenterol (GSK961081) in Guinea Pig Bronchoprotection Assay
| Mechanism | Effective Dose (ED50) |
| Muscarinic Antagonism (MA) | 33.9 µg/mL[1] |
| β2-Adrenoceptor Agonism (BA) | 14.1 µg/mL[1] |
| Dual MABA Activity | 6.4 µg/mL[1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in bronchoconstriction measurements | - Improper animal handling and stress- Inconsistent anesthesia depth- Variable aerosol delivery | - Acclimatize animals to handling and measurement procedures.- Ensure consistent and appropriate levels of anesthesia.- Validate the aerosol delivery system for consistent particle size and dose delivery. |
| Lower than expected efficacy | - Inadequate dose delivery to the lungs- Suboptimal formulation (e.g., poor solubility, large particle size)- Animal model not sensitive to the mechanism of action | - Verify the efficiency of the nebulizer or insufflator.- Optimize the formulation; consider using a solution or a well-characterized micronized powder.- Ensure the chosen animal model (e.g., specific strain, method of disease induction) is appropriate for studying muscarinic antagonism and β2-agonism. |
| Unexpected systemic side effects (e.g., cardiovascular changes) | - High systemic absorption of the compound- Off-target effects | - Assess the pharmacokinetic profile to understand systemic exposure.- Consider reducing the dose or optimizing the formulation to enhance lung deposition and reduce systemic absorption. |
| Inconsistent results between experimental cohorts | - Differences in animal strain, age, or sex- Variations in disease induction protocols- Environmental factors (e.g., housing conditions, circadian rhythm) | - Standardize all animal-related parameters.- Ensure strict adherence to disease induction protocols.- Maintain consistent environmental conditions throughout the study. |
Visualizations
Signaling Pathway of Batefenterol
Caption: Dual signaling pathway of Batefenterol leading to bronchodilation.
Experimental Workflow for Preclinical Efficacy Testing
References
- 1. Pharmacologic characterization of GSK-961081 (TD-5959), a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo animal models for drug delivery across the lung mucosal barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scireq.com [scireq.com]
- 5. Using guinea pigs in studies relevant to asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bronchoprotection in conscious guinea pigs by budesonide and the NO-donating analogue, TPI 1020, alone and combined with tiotropium or formoterol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Batefenterol Succinate Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and standardized protocols for investigating the potential off-target effects of Batefenterol (B1667760) Succinate (also known as GSK961081).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Batefenterol?
A1: Batefenterol (GSK961081) is a first-in-class inhaled bifunctional molecule known as a Muscarinic Antagonist and Beta-2 Agonist (MABA).[1][2][3][4] It combines two distinct pharmacologies in a single molecule:
-
Muscarinic Antagonist (MA): It exhibits high affinity and antagonism for M2 and M3 muscarinic acetylcholine (B1216132) receptors.[1][3]
-
Beta-2 Adrenergic Agonist (BA): It is a potent agonist of the human β2-adrenoceptor, leading to smooth muscle relaxation.[1][3]
This dual action is designed to provide effective bronchodilation for the treatment of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD).[2][5][6]
Q2: What are the primary known "off-targets" for Batefenterol, and how selective is it?
A2: Batefenterol's most relevant off-targets are closely related to its intended pharmacology, specifically the β1 and β3-adrenoceptors. Preclinical studies have shown that Batefenterol is functionally selective for the β2-adrenoceptor. It demonstrates 440-fold functional selectivity over β1-adrenoceptors and 320-fold selectivity over β3-adrenoceptors.[1][3] While it binds with high affinity to both M2 and M3 receptors, its selectivity over other muscarinic subtypes (M1, M4, M5) is a key parameter to consider in detailed investigations.
Q3: Have broad off-target screening panels been published for Batefenterol?
Q4: What adverse effects have been observed in clinical trials that could suggest off-target activity?
A4: In clinical studies, Batefenterol has been generally well-tolerated.[10][11] The most commonly reported adverse events (AEs) include cough, nasopharyngitis, and dysgeusia (taste disturbance).[2][12] While these are often localized effects related to inhaled administration, they could theoretically be investigated for links to off-target interactions with local sensory receptors or ion channels. Importantly, studies have noted no clinically relevant effects on heart rate, blood pressure, or ECG parameters like the QTc interval at therapeutic doses.[6][12]
Troubleshooting Experimental Issues
Q1: Issue - We observe unexpected positive chronotropic or inotropic effects in an isolated heart or cardiomyocyte model.
A1:
-
Potential Cause: This is a classic sign of β1-adrenoceptor activation. Although Batefenterol is highly selective for β2 receptors, at supra-physiological concentrations, it may exhibit activity at β1 receptors, which are predominant in cardiac tissue.
-
Troubleshooting Steps:
-
Confirm Concentration: Ensure the concentrations used are relevant to therapeutic levels. High micromolar concentrations are more likely to produce off-target effects.
-
Generate a Concentration-Response Curve: Determine the EC50 for the observed cardiac effect and compare it to the known EC50 for β2-mediated airway relaxation (see data table below). A significant rightward shift for the cardiac effect confirms functional selectivity.
-
Use a Selective Antagonist: Pre-treat the tissue/cells with a β1-selective antagonist (e.g., Atenolol) and a β2-selective antagonist (e.g., ICI-118,551). Inhibition of the effect by Atenolol would strongly suggest a β1-mediated off-target mechanism.
-
Control Compound: Run a parallel experiment with a known β2-selective agonist like Salbutamol to benchmark the response.
-
Q2: Issue - Inconsistent displacement in M2/M3 receptor radioligand binding assays.
A2:
-
Potential Cause: Batefenterol has a complex structure and possesses a long duration of action, which may be influenced by its binding kinetics or membrane interactions, similar to other long-acting bronchodilators.[13] This can lead to slow dissociation and may require longer incubation times to reach equilibrium.
-
Troubleshooting Steps:
-
Equilibrium Check: Perform a time-course experiment to ensure the binding reaction has reached equilibrium. Measure radioligand displacement by Batefenterol at multiple time points (e.g., 30, 60, 90, 120 minutes).
-
Non-Specific Binding: Re-evaluate your definition of non-specific binding. Ensure the competing ligand (e.g., a high concentration of atropine) is appropriate and used at a sufficient concentration to displace all specific binding.
-
Reagent Quality: Verify the quality and specific activity of the radioligand and the integrity of the receptor preparation (cell membranes).
-
Buffer Conditions: Check the pH, ionic strength, and composition of your assay buffer. Divalent cations, for example, can influence ligand binding to GPCRs.
-
Quantitative Data Summary
The following tables summarize publicly available quantitative data on Batefenterol's interaction with its primary on-target and key off-target receptors.
Table 1: Receptor Binding Affinities of Batefenterol
| Receptor Target | Species | Assay Type | Binding Affinity (Ki) | Reference |
|---|---|---|---|---|
| hM2 Muscarinic | Human | Radioligand Binding | 1.4 nM | [1][3] |
| hM3 Muscarinic | Human | Radioligand Binding | 1.3 nM | [1][3] |
| hβ2 Adrenoceptor | Human | Radioligand Binding | 3.7 nM |[1][3] |
Table 2: Functional Potency and Selectivity of Batefenterol
| Receptor/Tissue | Species | Functional Readout | Potency (EC50) | Selectivity vs. hβ2 | Reference |
|---|---|---|---|---|---|
| hβ2 Adrenoceptor | Human | cAMP Stimulation | 0.29 nM | - | [1][3] |
| hβ1 Adrenoceptor | Human | cAMP Stimulation | ~127.6 nM* | 440-fold | [1][3] |
| hβ3 Adrenoceptor | Human | cAMP Stimulation | ~92.8 nM* | 320-fold | [1][3] |
| M3 Receptor (Antagonism) | Guinea Pig | Tracheal Relaxation | 50.2 nM | - | [3] |
| β2 Receptor (Agonism) | Guinea Pig | Tracheal Relaxation | 24.6 nM | - | [3] |
| Combined MABA Effect | Guinea Pig | Tracheal Relaxation | 11.0 nM | - | [3] |
*Calculated based on reported selectivity ratios.
Experimental Protocols
Protocol 1: General Workflow for Off-Target Liability Assessment
This diagram outlines a typical workflow for investigating potential off-target effects, starting from initial screening through functional validation.
Protocol 2: Functional Assessment of β1/β2 Adrenoceptor Selectivity via cAMP Assay
This protocol describes a cell-based assay to functionally determine the selectivity of Batefenterol for β1 vs. β2 adrenoceptors.
-
Objective: To measure the EC50 of Batefenterol for cyclic AMP (cAMP) production in cells selectively expressing either human β1 or β2 adrenoceptors.
-
Materials:
-
CHO or HEK293 cells stably expressing human β1-adrenoceptors.
-
CHO or HEK293 cells stably expressing human β2-adrenoceptors.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4.
-
Batefenterol Succinate stock solution (e.g., 10 mM in DMSO).
-
Isoproterenol (non-selective β-agonist control).
-
Atenolol (β1-selective antagonist control).
-
ICI-118,551 (β2-selective antagonist control).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Methodology:
-
Cell Plating: Seed the β1- and β2-expressing cells into 96- or 384-well plates at a pre-determined optimal density and grow overnight.
-
Compound Preparation: Prepare serial dilutions of Batefenterol and control compounds (e.g., Isoproterenol) in assay buffer. Typically, an 11-point, 1:3 dilution series is appropriate, spanning from 1 pM to 10 µM.
-
Assay Procedure: a. Aspirate growth media from the cells and wash once with assay buffer. b. Add 50 µL of assay buffer (containing the phosphodiesterase inhibitor IBMX) to all wells. c. Add 50 µL of the prepared compound dilutions to the appropriate wells. d. Incubate the plates at 37°C for 30 minutes.
-
Cell Lysis and Detection: a. Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis: a. Convert the raw signal to cAMP concentrations using a standard curve. b. Plot the cAMP concentration against the log of the agonist concentration. c. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax for each compound in each cell line. d. Calculate Selectivity: The functional selectivity ratio is calculated as: Selectivity = EC50 (β1) / EC50 (β2).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic characterization of GSK-961081 (TD-5959), a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A new class of bronchodilator improves lung function in COPD: a trial with GSK961081 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety Pharmacology - IITRI [iitri.org]
- 8. Population Pharmacokinetics and Pharmacodynamics of GSK961081 (Batefenterol), a Muscarinic Antagonist and β2-Agonist, in Moderate-to-Severe COPD Patients: Substudy of a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetics and Pharmacodynamics of GSK961081 (Batefenterol), a Muscarinic Antagonist and β2-Agonist, in Moderate-to-Severe COPD Patients: Substudy of a Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized, controlled, repeat-dose study of batefenterol/fluticasone furoate compared with placebo in the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Batefenterol Succinate Formulation: A Technical Support Center
For researchers and drug development professionals, the formulation of Batefenterol (B1667760) Succinate (B1194679) for inhalation presents a unique set of challenges inherent to its molecular properties and intended route of administration. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental studies.
Frequently Asked Questions (FAQs)
1. What are the primary formulation challenges associated with Batefenterol Succinate?
This compound is a bifunctional muscarinic antagonist and β2-agonist (MABA) developed for Chronic Obstructive Pulmonary Disease (COPD) as a dry powder inhaler (DPI) formulation.[1][2][3] The primary challenges in its formulation are multifaceted and typical for inhaled therapies. These include ensuring the stability of the formulation, managing potential lung irritation, and navigating the complexities of regulatory approval.[4] A significant hurdle is achieving a consistent and effective delivery of the drug to the lungs.[4]
Key physicochemical properties of this compound that influence its formulation include its very low predicted water solubility.[5] This characteristic can impact dissolution in the lungs and overall bioavailability. Furthermore, as with all inhaled drugs, achieving the optimal particle size for deep lung deposition is critical.[6]
2. How can the low aqueous solubility of this compound be addressed in a formulation?
The predicted low water solubility of this compound (0.00363 mg/mL) is a significant consideration for its formulation.[5] For inhaled drugs, lower solubility can sometimes be advantageous for prolonging lung retention, while rapid dissolution can lead to faster systemic absorption.[7]
To manage solubility, researchers can explore the following strategies:
-
Particle Size Reduction: Micronization or nanomilling can increase the surface area of the drug particles, which may enhance the dissolution rate.
-
Excipient Selection: The use of solubility-enhancing excipients in the formulation can be investigated. However, the choice of excipients for inhaled therapies is limited to those with a proven safety record for pulmonary administration.[8]
-
Salt Form Selection: While the succinate salt form is specified, exploring other salt forms with different solubility profiles could be a research consideration.
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a suitable carrier polymer can improve its dissolution characteristics.
3. What is the optimal particle size for a this compound Dry Powder Inhaler (DPI) formulation?
For effective delivery to the deep lung, particles with an aerodynamic diameter of 1–5 µm are generally targeted.[6][7] Particles larger than 5 µm tend to deposit in the oropharynx, while particles smaller than 1 µm may be exhaled.[7] Achieving a consistent particle size distribution from batch to batch is a critical challenge in manufacturing.[6]
4. What are the key considerations for ensuring the stability of a this compound formulation?
Stability is a critical attribute of any pharmaceutical formulation. For a DPI formulation of this compound, both physical and chemical stability must be ensured.
-
Physical Stability: This relates to maintaining the desired particle size distribution and preventing aggregation of the powder. The choice of excipients and the manufacturing process play a crucial role.
-
Chemical Stability: The active pharmaceutical ingredient (API) must not degrade over time under storage conditions. Forced degradation studies should be conducted to identify potential degradation products and establish appropriate analytical methods for their detection.
The dual-pharmacophore nature of batefenterol may offer a simplified manufacturing process, which could contribute to improved stability by reducing the number of agents to be co-formulated for triple therapy.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor aerosol performance (low emitted dose or fine particle fraction) | - Inappropriate particle size distribution- Suboptimal drug-excipient ratio- Incompatibility with the inhaler device | - Optimize particle size through micronization or other engineering techniques.- Conduct formulation screening studies with varying drug-to-excipient ratios.- Evaluate the formulation with different commercially available or custom-designed DPI devices. |
| Inconsistent dose delivery | - Poor powder flowability- Segregation of the blend- Variability in device performance | - Incorporate glidants or flow enhancers into the formulation.- Optimize the blending process to ensure a homogenous mixture.- Implement rigorous quality control checks on the inhaler device. |
| Degradation of the API upon storage | - Sensitivity to moisture, light, or temperature- Incompatible excipients | - Conduct forced degradation studies to identify degradation pathways.- Implement appropriate protective packaging (e.g., moisture-resistant blisters).- Perform excipient compatibility studies. |
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C44H48ClN5O11 | [9] |
| Molecular Weight | 858.33 g/mol | [9] |
| Predicted Water Solubility | 0.00363 mg/mL | [5] |
| Predicted logP | 4.34 | [5] |
| pKa (Strongest Acidic) | 8.49 | [5] |
| pKa (Strongest Basic) | 9.02 | [5] |
Experimental Protocols
Protocol 1: Particle Size Optimization for DPI Formulation
This workflow outlines the steps to achieve the target particle size for a this compound DPI formulation.
Protocol 2: Stability Indicating Method Development
This diagram illustrates the logical flow for developing a stability-indicating analytical method for this compound.
References
- 1. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Navigating Regulatory Challenges in Inhaled Drug Development - SciCord [scicord.com]
- 7. Inhaled Medications: Challenges and Strategies for Preclinical In Vivo PK Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Rethinking Inhalation Drug Development - Experic CDMO [expericservices.com]
- 9. This compound Datasheet DC Chemicals [dcchemicals.com]
Batefenterol Succinate experimental controls and standards
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with their experimental work involving Batefenterol (B1667760) Succinate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is Batefenterol Succinate and what is its primary mechanism of action?
A1: this compound is an investigational long-acting, inhaled bifunctional molecule designed for the treatment of chronic obstructive pulmonary disease (COPD).[1] Its unique characteristic is that it combines two distinct pharmacophores in a single molecule: a muscarinic antagonist and a β2-adrenergic receptor agonist (MABA).[1][2] This dual functionality allows it to induce bronchodilation through two different pathways: by blocking bronchoconstriction mediated by muscarinic receptors and by stimulating bronchodilation via β2-adrenergic receptors.[1][2]
Q2: What are the key binding affinities and potencies of Batefenterol (GSK961081) at its target receptors?
A2: Preclinical studies using human recombinant receptors have demonstrated that Batefenterol (GSK961081) has a high affinity for both human M2 and M3 muscarinic receptors, as well as human β2-adrenoceptors.[2] It is a potent agonist at the hβ2-adrenoceptor.[2] For detailed quantitative data, please refer to the data tables below.
Q3: What are appropriate positive and negative controls for in vitro functional assays with Batefenterol?
A3: For the muscarinic antagonist activity, a suitable positive control would be a known muscarinic antagonist like tiotropium (B1237716). For the β2-adrenergic agonist activity, a well-characterized β2 agonist such as salmeterol (B1361061) or albuterol would be an appropriate positive control.[2][3] A vehicle control (the solvent used to dissolve the Batefenterol) should be used as a negative control to account for any effects of the vehicle on the assay system.
Q4: In which animal models has Batefenterol been tested, and what were the key findings?
A4: Batefenterol has been evaluated in guinea pig models to assess its bronchoprotective effects.[2] In these studies, inhaled Batefenterol demonstrated potent and dose-dependent inhibition of bronchoconstriction induced by various stimuli.[2] Notably, the bronchoprotective effects were observed for up to 7 days after a single dose, indicating a long duration of action.[2] The compound also showed a high lung selectivity index compared to tiotropium and salmeterol, suggesting a lower potential for systemic side effects.[2]
Q5: Are there any known off-target effects of Batefenterol that I should be aware of in my experiments?
A5: Batefenterol has been shown to have high functional selectivity for β2-adrenoceptors over β1- and β3-adrenoceptors, minimizing the potential for off-target effects related to these receptors.[2] Clinical trials have reported some adverse events such as tremor, dysgeusia, and dry mouth at higher doses, which are consistent with the known effects of β2-agonists and muscarinic antagonists.[3]
Troubleshooting Guides
Problem: Inconsistent results in isolated tissue bath experiments.
-
Possible Cause 1: Tissue Viability. Ensure that the isolated tracheal tissues are properly prepared and maintained in a physiological buffer at the correct temperature and oxygenation. Poor tissue health can lead to variable responses.
-
Possible Cause 2: Drug Concentration. Verify the accuracy of your serial dilutions and the final concentrations of Batefenterol in the tissue bath. Small errors in concentration can lead to significant shifts in dose-response curves.
-
Possible Cause 3: Receptor Desensitization. Prolonged exposure to high concentrations of β2-agonists can lead to receptor desensitization. Ensure that your experimental protocol includes appropriate washout periods between drug applications.
Problem: High variability in cAMP accumulation assays.
-
Possible Cause 1: Cell Line Instability. If you are using a cell line expressing recombinant β2-adrenergic receptors, ensure the stability of receptor expression over passages. Passage number can affect receptor density and signaling capacity.
-
Possible Cause 2: Assay Reagents. Check the quality and expiration dates of all assay reagents, including the cAMP assay kit components and any stimulating agents used.
-
Possible Cause 3: Cell Plating Density. Inconsistent cell plating density can lead to variability in the number of receptors per well and, consequently, the magnitude of the cAMP response. Ensure uniform cell seeding.
Quantitative Data
Table 1: In Vitro Receptor Binding Affinities of Batefenterol (GSK961081) [2][4]
| Receptor | Parameter | Value (nM) |
| Human M2 Muscarinic Receptor | Ki | 1.4 |
| Human M3 Muscarinic Receptor | Ki | 1.3 |
| Human β2-Adrenoceptor | Ki | 3.7 |
Table 2: In Vitro Functional Potency of Batefenterol (GSK961081) [2]
| Assay | Parameter | Value (nM) |
| hβ2-Adrenoceptor cAMP Stimulation | EC50 | 0.29 |
| Guinea Pig Tracheal Tissue Relaxation (Muscarinic Antagonist activity) | EC50 | 50.2 |
| Guinea Pig Tracheal Tissue Relaxation (β2-Agonist activity) | EC50 | 24.6 |
| Guinea Pig Tracheal Tissue Relaxation (Combined MABA activity) | EC50 | 11 |
Table 3: In Vivo Bronchoprotective Potency of Inhaled Batefenterol (GSK961081) in Guinea Pigs [2]
| Mechanism | Parameter | Value (µg/mL) |
| Muscarinic Antagonist | ED50 | 33.9 |
| β2-Agonist | ED50 | 14.1 |
| Combined MABA | ED50 | 6.4 |
Experimental Protocols
1. Radioligand Binding Assay for Receptor Affinity Determination
-
Objective: To determine the binding affinity (Ki) of Batefenterol for human muscarinic (M2, M3) and β2-adrenergic receptors.
-
Methodology:
-
Prepare cell membranes from cell lines stably expressing the human recombinant receptor of interest.
-
Incubate the cell membranes with a specific radioligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors, [3H]-dihydroalprenolol for β2-adrenergic receptors) at a fixed concentration.
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for receptor binding.
-
After incubation to equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
-
Controls:
-
Total binding: Radioligand alone.
-
Non-specific binding: Radioligand in the presence of a high concentration of a known non-radioactive ligand (e.g., atropine (B194438) for muscarinic receptors, propranolol (B1214883) for β2-adrenergic receptors).
-
Specific binding: Total binding minus non-specific binding.
-
2. In Vitro Functional Assay: cAMP Accumulation
-
Objective: To determine the functional potency (EC50) of Batefenterol as a β2-adrenergic receptor agonist.
-
Methodology:
-
Culture cells expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells) in appropriate cell culture plates.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add increasing concentrations of this compound to the cells and incubate for a specified period.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Plot the cAMP concentration against the log of the Batefenterol concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
-
Controls:
-
Basal: Vehicle control.
-
Positive control: A known β2-agonist like isoproterenol (B85558) or salbutamol.
-
3. Ex Vivo Functional Assay: Isolated Guinea Pig Trachea Relaxation
-
Objective: To assess the functional antagonist and agonist properties of Batefenterol on airway smooth muscle.
-
Methodology:
-
Isolate the trachea from a guinea pig and cut it into rings.
-
Mount the tracheal rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Connect the tissues to an isometric force transducer to record changes in muscle tension.
-
To assess muscarinic antagonist activity, pre-contract the tissues with a muscarinic agonist (e.g., carbachol) and then add cumulative concentrations of Batefenterol to generate a relaxation curve.
-
To assess β2-agonist activity, pre-treat the tissues with a β-blocker (e.g., propranolol) to isolate the muscarinic component, induce tone with an appropriate agent, and then add cumulative concentrations of Batefenterol.
-
Analyze the concentration-response data to determine the EC50 for relaxation.
-
-
Controls:
-
Vehicle control: To observe the baseline tone and any vehicle effects.
-
Positive controls: Tiotropium (for muscarinic antagonism) and Salmeterol (for β2-agonism).
-
Visualizations
Caption: Signaling pathways of this compound.
Caption: this compound experimental workflow.
References
- 1. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic characterization of GSK-961081 (TD-5959), a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of GSK961081, a bi-functional molecule, in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating the Nuances of Batefenterol Succinate: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Batefenterol (B1667760) Succinate, a novel bifunctional muscarinic antagonist and β2-adrenergic agonist (MABA). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to help interpret unexpected results and advance your research with confidence.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency for the muscarinic antagonist activity of Batefenterol in our in-vitro assay, while the β2-agonist activity appears normal. What could be the cause?
A1: This discrepancy could arise from several factors. Firstly, review your cell line. Ensure that the expression levels of the M3 muscarinic receptor are optimal and that the cells have not been passaged excessively, which can lead to altered receptor expression. Secondly, consider the assay conditions. The composition of your assay buffer, particularly the ionic strength and pH, can influence ligand binding. Finally, the presence of endogenous acetylcholine (B1216132) in your cell culture medium could compete with Batefenterol at the muscarinic receptor, reducing its apparent potency. Consider performing a thorough wash of the cells before the assay and using a medium with low levels of endogenous signaling molecules.
Q2: Our in-vivo animal model of COPD is showing inconsistent bronchodilatory responses to Batefenterol. What are the potential reasons?
A2: Inconsistent in-vivo results can be due to variability in drug delivery, animal physiology, or the disease model itself. Ensure your method of administration (e.g., nebulization, intratracheal instillation) provides consistent lung deposition. The age, weight, and health status of the animals should be tightly controlled. The induction of the COPD model (e.g., using elastase or lipopolysaccharide) can also have inherent variability; therefore, robust and consistent markers of airway inflammation and remodeling should be confirmed in your model.
Q3: We have detected off-target activity in our screening panel. Is there a known off-target binding profile for Batefenterol?
A3: While specific comprehensive off-target screening data for Batefenterol is not publicly available, its constituent pharmacophores may provide clues. The quinolinone and biphenyl (B1667301) carbamate (B1207046) moieties could potentially interact with other receptors or enzymes. If you observe unexpected effects, it is recommended to perform a broad panel of receptor binding assays to identify any significant off-target interactions that might be specific to your experimental system.
Troubleshooting Guides
In-Vitro Functional Assays
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| High background signal in cAMP or Calcium Flux assays | 1. Cell stress or over-confluence.2. Reagent degradation.3. Constitutive receptor activity. | 1. Ensure optimal cell density and health.2. Prepare fresh reagents and buffers.3. Titrate cell seeding density to minimize basal signaling. |
| Low signal-to-noise ratio | 1. Suboptimal reagent concentration.2. Incorrect incubation times or temperature.3. Low receptor expression. | 1. Optimize concentrations of ligands, antibodies, and detection reagents.2. Perform time-course and temperature optimization experiments.3. Use a cell line with confirmed high expression of M3 and β2 receptors. |
| Variability between replicate wells | 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before plating.2. Calibrate pipettes and use reverse pipetting for viscous solutions.3. Avoid using the outer wells of the plate or ensure proper plate sealing to minimize evaporation. |
Preclinical Animal Studies
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| Unexpected cardiovascular side effects (e.g., tachycardia) | 1. Systemic absorption of the inhaled drug.2. Off-target effects on cardiac receptors. | 1. Refine the inhalation delivery technique to minimize systemic exposure.2. Conduct specific cardiovascular safety pharmacology studies. |
| Lack of efficacy in disease model | 1. Insufficient drug delivery to the lungs.2. Disease model does not accurately reflect the human condition.3. Inappropriate dose selection. | 1. Quantify lung deposition of the drug.2. Validate the animal model with established reference compounds.3. Perform a dose-response study to determine the optimal dose. |
Data Presentation: Summary of Adverse Events in Clinical Trials
The following table summarizes the treatment-emergent adverse events (AEs) reported in a dose-finding study of Batefenterol in patients with COPD.[1][2]
| Adverse Event | Placebo (n=47) n (%) | Batefenterol 37.5 µg (n=46) n (%) | Batefenterol 75 µg (n=48) n (%) | Batefenterol 150 µg (n=48) n (%) | Batefenterol 300 µg (n=47) n (%) | Batefenterol 600 µg (n=46) n (%) | UMEC/VI 62.5/25 µg (n=41) n (%) |
| Any AE | 11 (23) | 10 (22) | 16 (33) | 13 (27) | 14 (30) | 28 (61) | 14 (34) |
| Cough | 1 (2) | 1 (2) | 2 (4) | 3 (6) | 3 (6) | 6 (13) | 1 (2) |
| Nasopharyngitis | 2 (4) | 1 (2) | 3 (6) | 1 (2) | 2 (4) | 5 (11) | 2 (5) |
| Dysgeusia | 0 | 0 | 0 | 2 (4) | 1 (2) | 6 (13) | 0 |
| Headache | 1 (2) | 1 (2) | 2 (4) | 1 (2) | 2 (4) | 3 (7) | 1 (2) |
| Diarrhea | 0 | 1 (2) | 1 (2) | 0 | 1 (2) | 2 (4) | 1 (2) |
Note: Data from a Phase IIb study in patients with COPD.[1][2] UMEC/VI refers to umeclidinium/vilanterol.
In another study with a combination of Batefenterol and Fluticasone Furoate (BAT/FF 300/100), the incidence of adverse events was 38% for the combination therapy compared to 35% for placebo.[2] The most common AEs (in ≥2 subjects) for the BAT/FF group were dysgeusia (10%), diarrhea (7%), nasopharyngitis (7%), and cough (5%).[2]
Experimental Protocols
Radioligand Binding Assay for M3 and β2 Receptors
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Membrane Preparation:
-
Culture cells expressing human M3 or β2 adrenergic receptors to ~90% confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
2. Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [3H]-NMS for M3 receptors, [3H]-CGP-12177 for β2 receptors).
-
Add increasing concentrations of unlabeled Batefenterol Succinate or a reference compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
cAMP Functional Assay for β2-Adrenergic Agonist Activity
This protocol is based on a homogenous time-resolved fluorescence (HTRF) assay.
1. Cell Preparation:
-
Seed cells expressing the human β2-adrenergic receptor into a 384-well plate and incubate overnight.
2. Assay Procedure:
-
Wash the cells with assay buffer.
-
Add increasing concentrations of this compound or a reference agonist.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader.
3. Data Analysis:
-
Calculate the ratio of the fluorescence signals at 665 nm and 620 nm.
-
Plot the HTRF ratio against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
Visualizations
Signaling Pathways
Caption: Dual signaling pathways of this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Troubleshooting Logic: Low Potency in Functional Assay
Caption: Troubleshooting logic for low potency in functional assays.
References
Validation & Comparative
Preclinical Showdown: Batefenterol Succinate vs. Umeclidinium/Vilanterol in Respiratory Drug Development
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of respiratory drug development, two notable contenders have emerged with distinct approaches to bronchodilation: batefenterol (B1667760) succinate, a single molecule with dual pharmacology, and umeclidinium (B1249183)/vilanterol (B1248922), a combination of a long-acting muscarinic antagonist (LAMA) and a long-acting β2-adrenergic agonist (LABA). This guide provides a comprehensive preclinical comparison of these two entities, offering a deep dive into their pharmacological, pharmacokinetic, and safety profiles to inform researchers, scientists, and drug development professionals.
At a Glance: Key Preclinical Characteristics
| Feature | Batefenterol Succinate | Umeclidinium/Vilanterol |
| Drug Class | Muscarinic Antagonist and β2-Adrenergic Agonist (MABA) | Long-Acting Muscarinic Antagonist (LAMA) / Long-Acting β2-Adrenergic Agonist (LABA) Combination |
| Mechanism of Action | Single molecule with dual activity | Two separate molecules targeting muscarinic and β2-adrenergic receptors |
| Key Preclinical Models | Guinea pig, rat, dog | Rat, dog, mouse |
Pharmacology: A Tale of Two Mechanisms
Batefenterol operates as a single molecule engineered to exhibit both muscarinic antagonism and β2-adrenergic agonism.[1] This "bifunctional" approach aims to deliver synergistic effects directly to the airways.[2] In contrast, umeclidinium/vilanterol is a fixed-dose combination of two distinct molecules, umeclidinium (a LAMA) and vilanterol (a LABA), which work in concert to achieve bronchodilation.[3]
Receptor Binding Affinity
Preclinical studies have quantified the binding affinities of these compounds to their respective targets. Batefenterol demonstrates high affinity for human M2 and M3 muscarinic receptors, as well as the β2-adrenoceptor.[1] Umeclidinium also shows affinity for multiple muscarinic receptor subtypes (M1-M5).[3]
| Compound | Receptor | Binding Affinity (Ki, nM) |
| Batefenterol | hM2 Muscarinic | 1.4[1] |
| hM3 Muscarinic | 1.3[1] | |
| hβ2-Adrenoceptor | 3.7[1] | |
| Umeclidinium | Kappa opioid receptor (secondary target) | 69[4] |
In Vitro Functional Activity
Functional assays in isolated guinea pig trachea have demonstrated batefenterol's dual action, inducing smooth muscle relaxation through both M3 receptor antagonism and β2 receptor agonism. The combined effect of both functions within the single molecule proved to be more potent than either function alone.[1]
| Compound | Assay | Parameter | Value (nM) |
| Batefenterol | M3 Receptor Antagonism (Guinea Pig Trachea) | EC50 | 50[1] |
| β2 Receptor Agonism (Guinea Pig Trachea) | EC50 | 25[1] | |
| Combined MABA effect (Guinea Pig Trachea) | EC50 | 10[1] |
Pharmacokinetics: A Look at Systemic Exposure
Preclinical pharmacokinetic studies in animal models provide crucial insights into the absorption, distribution, metabolism, and excretion of these drug candidates.
| Parameter | Batefenterol (Human Microtracer Study) | Umeclidinium (Rat) | Umeclidinium (Dog) |
| Half-life (t½) | 3.4 hours (inhaled) | 1.42 hours (IV)[3] | 11.6 hours (IV)[3] |
Of note, a human microtracer study with batefenterol indicated low systemic bioavailability after both inhaled and oral administration, with high fecal and low urinary excretion.[2] Preclinical studies with umeclidinium in rats and dogs showed extensive tissue distribution and rapid clearance.[3]
Preclinical Safety and Toxicology
A comprehensive preclinical safety program for umeclidinium/vilanterol has been conducted, including repeat-dose toxicity, genotoxicity, and carcinogenicity studies.
Repeat-Dose Toxicity
Repeat-dose inhalation studies of umeclidinium/vilanterol in combination were conducted in rats (4 weeks) and dogs (up to 3 months). These studies revealed no novel toxicities compared to the individual components, though there was some evidence of exacerbated local irritant effects in the upper respiratory tract of rats.[4]
Genotoxicity
Umeclidinium was evaluated for genotoxicity in a standard battery of tests, including a bacterial mutagenicity assay, a mouse lymphoma tk assay, and a bone marrow micronucleus test in rats. All of these studies yielded negative results. Vilanterol has also been established as non-genotoxic in previous studies.[4]
Carcinogenicity
Two-year inhalation carcinogenicity studies were conducted for umeclidinium in both mice and rats. These studies did not reveal any carcinogenic effects of the drug in either species.[4]
Specific quantitative preclinical toxicology data for batefenterol, such as No Observed Adverse Effect Levels (NOAELs) from repeat-dose toxicity studies, were not publicly available at the time of this review.
Experimental Protocols and Methodologies
For researchers seeking to replicate or build upon these preclinical findings, the following section details the typical experimental protocols for key assays.
Radioligand Binding Assay for Muscarinic and β2-Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of a test compound for muscarinic and β2-adrenergic receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO-K1 or HEK293 cells stably transfected with the human M2, M3, or β2-adrenergic receptor) are prepared through homogenization and centrifugation. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Setup: In a 96-well microplate, the following are added in triplicate:
-
Assay buffer (e.g., Phosphate-buffered saline, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors, [³H]-CGP-12177 for β2-adrenergic receptors).
-
A range of concentrations of the unlabeled test compound.
-
The prepared cell membrane suspension.
-
For total binding, the unlabeled compound is omitted.
-
For non-specific binding, a high concentration of a known antagonist (e.g., atropine (B194438) for muscarinic receptors, propranolol (B1214883) for β2-adrenergic receptors) is added.
-
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
Filtration: The assay is terminated by rapid filtration through glass fiber filter plates to separate bound from free radioligand. The filters are then washed with ice-cold assay buffer.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay for β2-Adrenergic Agonist Activity
Objective: To determine the functional potency (EC50) of a β2-adrenergic agonist by measuring cyclic AMP (cAMP) production in cells.
General Protocol:
-
Cell Culture: Cells expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells) are cultured to an appropriate density in 96-well plates.
-
Compound Treatment: The cells are incubated with increasing concentrations of the test agonist for a defined period (e.g., 30 minutes) at 37°C. A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, typically based on competitive immunoassay principles (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: The amount of cAMP produced is plotted against the concentration of the agonist. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined using non-linear regression analysis of the dose-response curve.
Guinea Pig Bronchoconstriction Model
Objective: To evaluate the in vivo efficacy of a bronchodilator in preventing or reversing bronchoconstriction.
General Protocol:
-
Animal Preparation: Male Dunkin-Hartley guinea pigs are often used. They may be anesthetized or used conscious with appropriate restraining devices.
-
Induction of Bronchoconstriction: Bronchoconstriction is induced by an inhaled challenge with an agent such as histamine, methacholine, or an allergen (in sensitized animals).
-
Measurement of Airway Resistance: Airway resistance is measured using techniques like whole-body plethysmography, which assesses changes in airflow and pressure.
-
Drug Administration: The test compound (e.g., batefenterol or umeclidinium/vilanterol) is administered via inhalation at various doses before or after the bronchoconstrictor challenge.
-
Data Analysis: The ability of the test compound to inhibit or reverse the increase in airway resistance is quantified. The dose-response relationship is analyzed to determine the potency (e.g., ED50) of the compound.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and experimental workflows, the following diagrams are provided.
Caption: Signaling pathways of Batefenterol and Umeclidinium/Vilanterol.
Caption: General preclinical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Population Pharmacokinetics and Pharmacodynamics of GSK961081 (Batefenterol), a Muscarinic Antagonist and β2-Agonist, in Moderate-to-Severe COPD Patients: Substudy of a Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. tga.gov.au [tga.gov.au]
In Vitro Pharmacological Profile: A Comparative Analysis of Batefenterol Succinate and Glycopyrronium
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro characteristics of Batefenterol succinate (B1194679), a dual-pharmacology muscarinic antagonist and β2-adrenergic agonist (MABA), and Glycopyrronium (B1196793), a long-acting muscarinic antagonist (LAMA).
This guide provides a comprehensive comparison of the in vitro pharmacological properties of Batefenterol succinate and glycopyrronium, focusing on their receptor binding affinities and functional potencies. The data presented is compiled from various publicly available scientific sources to facilitate an informed assessment for research and development purposes.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters for this compound and glycopyrronium. It is important to note that the data are derived from different studies and experimental conditions may vary.
This compound: In Vitro Receptor Binding Affinity and Functional Potency
Batefenterol is a single molecule that exhibits both muscarinic receptor antagonism and β2-adrenergic receptor agonism.
| Parameter | Receptor Subtype | Value | Source |
| Binding Affinity (Ki) | Human M2 Muscarinic Receptor | 1.4 nM | [1][2] |
| Human M3 Muscarinic Receptor | 1.3 nM | [1][2] | |
| Human β2-Adrenoceptor | 3.7 nM | [1][2] | |
| Functional Potency (EC50) | Human β2-Adrenoceptor (cAMP stimulation) | 0.29 nM | [1] |
Glycopyrronium: In Vitro Receptor Binding Affinity and Functional Potency
Glycopyrronium is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.
| Parameter | Receptor Subtype | Value (pKB / pIC50) | Approximate Ki/IC50 (nM) | Source |
| Apparent Antagonist Affinity (-log KB) | M2 Muscarinic Receptor (Rat atria) | 9.09 | ~0.81 | [3] |
| M3 Muscarinic Receptor (Guinea pig ileum) | 10.31 | ~0.049 | [3] | |
| Functional Potency (pIC50) | Carbachol-induced contraction (Guinea pig trachea) | Similar to tiotropium | - | [4] |
| Carbachol-induced contraction (Human bronchi) | 10.4 | ~0.04 | [4] | |
| Binding Affinity (Ki) | Human M1-M3 Muscarinic Receptors | 0.5 - 3.6 nM | - | [5] |
Note: pKB and pIC50 values are logarithmic measures of affinity and potency, respectively. A higher value indicates greater affinity/potency. The approximate Ki/IC50 values are calculated from the pKB/pIC50 values for easier comparison.
Signaling Pathways
The distinct mechanisms of action of Batefenterol and Glycopyrronium are rooted in their interaction with different receptor signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vitro pharmacological data. Below are generalized protocols for key experiments cited in this guide.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of this compound and glycopyrronium for muscarinic (M2, M3) and β2-adrenergic receptors.
General Protocol:
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors, [³H]-dihydroalprenolol for β2-adrenergic receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (Batefenterol or glycopyrronium) are added to compete with the radioligand for binding to the receptor.
-
The reaction is incubated to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter (representing the bound ligand) is measured using a scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacology of Batefenterol and Other Muscarinic Antagonist-Beta Agonist (MABA) Compounds
A comprehensive guide for researchers and drug development professionals on the pharmacological properties of Batefenterol in comparison to other novel respiratory therapeutics.
This guide provides a detailed comparative analysis of Batefenterol, a novel bifunctional muscarinic antagonist and β2-adrenergic agonist (MABA), with other compounds in its class and related respiratory medications. The objective is to offer a clear, data-driven comparison of their pharmacological profiles, supported by experimental evidence and methodologies, to aid in research and development efforts in the field of respiratory medicine.
Introduction to MABA Therapy
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by airflow limitation. The cornerstone of pharmacological management involves the use of bronchodilators, primarily long-acting muscarinic antagonists (LAMAs) and long-acting β2-adrenergic agonists (LABAs). The co-administration of a LAMA and a LABA has been shown to provide superior bronchodilation compared to monotherapy. MABAs represent a novel therapeutic class that combines both pharmacologies into a single molecule, offering the potential for enhanced efficacy and simplified treatment regimens. Batefenterol (formerly GSK961081) is a prominent example of a MABA in clinical development.
Comparative Pharmacological Data
The following tables summarize the in vitro pharmacological profiles of Batefenterol and other relevant compounds at human muscarinic and β2-adrenergic receptors. This data, derived from various preclinical studies, provides a quantitative comparison of their binding affinities and functional potencies.
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
| Compound | M1 Receptor | M2 Receptor | M3 Receptor | M4 Receptor | M5 Receptor |
| Batefenterol | - | 1.4[1] | 1.3[1] | - | - |
| Navafenterol | 0.13 (pKi 9.9) | 0.13 (pKi 9.9) | 0.32 (pKi 9.5)[2] | 0.04 (pKi 10.4) | 1.58 (pKi 8.8)[2] |
| Glycopyrronium | 0.15 (pKi 9.81) | 89.1 (pKi 9.05) | 0.26 (pKi 9.59)[3] | 89.1 (pKi 9.05) | 110 (pKi 8.96)[3] |
| Revefenacin | 0.50[4] | 0.34[4] | 0.67[4] | 0.49[4] | 3.30[4] |
pKi = -log(Ki). Data for Navafenterol and Glycopyrronium were converted from pKi to Ki for consistency.
Table 2: β-Adrenergic Receptor Binding Affinities and Functional Potencies
| Compound | Receptor | Parameter | Value (nM) |
| Batefenterol | β2 | Ki | 3.7[1] |
| Navafenterol | β1 | pEC50 | 9.0[2] |
| β2 | pEC50 | 9.5[2] | |
| β3 | pEC50 | 8.7[2] | |
| Indacaterol | β1 | pKi | 7.36[5] |
| β2 | pKi | 5.48[5] |
pEC50 = -log(EC50). pKi = -log(Ki). Values for Navafenterol and Indacaterol are presented as reported in the literature.
Signaling Pathways
The therapeutic effects of MABAs are mediated through two distinct signaling pathways: antagonism of the M3 muscarinic receptor and agonism of the β2-adrenergic receptor on airway smooth muscle cells.
M3 Muscarinic Receptor Antagonism
Batefenterol acts as a competitive antagonist at M3 muscarinic receptors. By blocking the binding of acetylcholine (B1216132), it prevents the activation of the Gq protein-coupled signaling cascade. This inhibition prevents the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby reducing intracellular calcium release and leading to smooth muscle relaxation and bronchodilation[6][7].
β2-Adrenergic Receptor Agonism
As a β2-adrenergic receptor agonist, Batefenterol mimics the action of adrenaline. It binds to and activates β2-adrenergic receptors, which are coupled to the Gs stimulatory protein. This activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels via adenylyl cyclase. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation[8][9].
Experimental Protocols
The pharmacological data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays using isolated tracheal smooth muscle.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human M3 muscarinic or β2-adrenergic receptors) are prepared from cultured cells or tissue homogenates. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]-NMS for muscarinic receptors), and varying concentrations of the unlabeled test compound (e.g., Batefenterol).
-
Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Isolated Tracheal Smooth Muscle Relaxation Assay (Schild Analysis)
Objective: To determine the functional potency (pA2 for antagonists or EC50 for agonists) and mechanism of action of a test compound on airway smooth muscle contraction and relaxation.
Methodology:
-
Tissue Preparation: Tracheal rings are isolated from an appropriate animal model (e.g., guinea pig) and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Contraction: A contractile agent (e.g., methacholine (B1211447) for muscarinic receptor-mediated contraction) is added to the organ bath to induce a stable contraction.
-
Agonist Dose-Response: For agonists like Batefenterol (β2-agonist activity), cumulative concentrations of the compound are added to the pre-contracted tissue, and the resulting relaxation is measured.
-
Antagonist Schild Analysis: For antagonists like Batefenterol (muscarinic antagonist activity), a concentration-response curve to a contractile agonist (e.g., carbachol) is generated in the absence and presence of increasing concentrations of the antagonist.
-
Data Analysis: The magnitude of the rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.
Conclusion
Batefenterol demonstrates high affinity for both muscarinic and β2-adrenergic receptors, consistent with its MABA classification. The comparative data presented in this guide highlight the distinct pharmacological profiles of different MABAs and related respiratory drugs. The detailed experimental protocols and signaling pathway diagrams provide a foundational understanding for researchers engaged in the discovery and development of novel bronchodilators. Further head-to-head clinical studies are necessary to fully elucidate the comparative efficacy and safety of these promising therapeutic agents in patients with COPD.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
- 7. atsjournals.org [atsjournals.org]
- 8. ClinPGx [clinpgx.org]
- 9. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
The Intrinsic Synergy of Batefenterol Succinate: A Comparative Guide for Drug Development Professionals
An in-depth analysis of the dual-pharmacology molecule, Batefenterol (B1667760) Succinate, reveals a compelling case for its intrinsic synergistic activity in bronchodilation. This guide provides a comparative overview of Batefenterol's performance against traditional combination therapies, supported by clinical data and an exploration of the underlying cellular mechanisms.
Batefenterol is a novel bifunctional molecule that uniquely combines muscarinic antagonism and β2-adrenoceptor agonism in a single entity, classifying it as a Muscarinic Antagonist and β2-Agonist (MABA). This dual pharmacology is designed to offer additive or even synergistic effects in the treatment of chronic obstructive pulmonary disease (COPD) by targeting two distinct pathways that regulate airway smooth muscle tone. This guide delves into the evidence supporting this intrinsic synergy, comparing its clinical efficacy to a standard combination of a long-acting muscarinic antagonist (LAMA) and a long-acting β2-agonist (LABA).
Comparative Clinical Efficacy: Batefenterol vs. Umeclidinium/Vilanterol
Clinical trial data provides valuable insights into the performance of Batefenterol compared to a widely used LAMA/LABA fixed-dose combination, umeclidinium/vilanterol (UMEC/VI). A randomized, dose-finding study in patients with COPD demonstrated that Batefenterol achieves comparable improvements in lung function.[1][2]
| Treatment Group | Change from Baseline in Weighted-Mean FEV1 (0-6h) on Day 42 (mL) | Change from Baseline in Trough FEV1 on Day 42 (mL) |
| Batefenterol 150 µg | 258.9 | 211.0 |
| Batefenterol 300 µg | 292.8 | 244.8 |
| Batefenterol 600 µg | 281.4 | 227.1 |
| Umeclidinium/Vilanterol 62.5/25 µg | 269.4 | 224.2 |
| Placebo | 63.6 | 32.7 |
FEV1: Forced Expiratory Volume in 1 second. Data adapted from a Phase IIb dose-finding study in patients with COPD.[1][2]
The data indicates that Batefenterol, particularly at the 300 µg dose, demonstrates improvements in both weighted-mean and trough FEV1 that are comparable to the UMEC/VI combination therapy.[1][2] This suggests that the single-molecule approach of Batefenterol effectively delivers the therapeutic benefits of dual bronchodilation.
The Cellular Basis of Synergy: A Tale of Two Pathways
The synergistic potential of combining a muscarinic antagonist and a β2-agonist lies in the crosstalk between their respective signaling pathways within airway smooth muscle cells.
-
Muscarinic Antagonism: Acetylcholine, a key bronchoconstrictor, binds to M3 muscarinic receptors on airway smooth muscle cells. This activates the Gq protein, leading to the production of inositol (B14025) trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+), which in turn activates myosin light chain kinase (MLCK), causing smooth muscle contraction. Muscarinic antagonists block this pathway, preventing bronchoconstriction.
-
β2-Agonism: β2-agonists bind to β2-adrenergic receptors, which are coupled to the Gs protein. This stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). cAMP activates Protein Kinase A (PKA), which phosphorylates several targets, including MLCK (inhibiting its activity) and ion channels, ultimately leading to a decrease in intracellular Ca2+ and smooth muscle relaxation.
The synergy arises from the interaction between these two pathways. Elevated cAMP levels from β2-agonist stimulation can directly inhibit the Ca2+ release induced by the muscarinic pathway.[3][4] This reciprocal inhibition means that the combined effect of blocking bronchoconstriction and actively promoting relaxation is greater than the sum of the individual effects.[5][6][7]
Visualizing the Synergy: Signaling Pathways and Experimental Workflow
To better understand the mechanisms at play, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing bronchodilator synergy in vitro.
References
- 1. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions between Ca2+ and cAMP messenger system in regulation of airway smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Analysis of Batefenterol Succinate and Alternative COPD Therapies
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the receptor selectivity profiles of Batefenterol Succinate and other inhaled therapies for Chronic Obstructive Pulmonary Disease (COPD), supported by available experimental data.
This guide provides an objective comparison of the cross-reactivity profile of this compound, a novel bifunctional muscarinic antagonist and β2-adrenergic agonist (MABA), with other established inhaled therapies for COPD. The following sections summarize the available quantitative data on receptor binding affinities, detail the experimental methodologies used in these studies, and provide visualizations of the relevant signaling pathways and experimental workflows.
Quantitative Cross-Reactivity Data
The selectivity of a therapeutic agent for its intended target(s) over other receptors is a critical factor in determining its efficacy and safety profile. Off-target interactions can lead to undesirable side effects. This section presents the available cross-reactivity data for this compound and its comparators.
This compound (GSK961081) is a single molecule designed to act as both a muscarinic receptor antagonist and a β2-adrenoceptor agonist. Preclinical studies have characterized its binding affinity and functional selectivity.
Alternative Therapies included in this comparison are combinations of long-acting muscarinic antagonists (LAMAs) and long-acting β2-agonists (LABAs), as well as monotherapies. The selected alternatives are:
-
Umeclidinium/Vilanterol: A combination of a LAMA and a LABA.
-
Indacaterol/Glycopyrronium: Another LAMA/LABA combination.
-
Aclidinium (B1254267) Bromide: A LAMA monotherapy.
-
Revefenacin: A LAMA monotherapy.
The following tables summarize the available receptor binding affinities (Ki) and functional activities (EC50 or pA2) for these compounds. Lower Ki values indicate higher binding affinity.
| Compound | Primary Target(s) | Receptor | Binding Affinity (Ki, nM) | Functional Activity | Selectivity | Reference |
| This compound | M2/M3 Antagonist, β2 Agonist | hM2 | 1.4 | - | - | [1] |
| hM3 | 1.3 | - | - | [1] | ||
| hβ2 | 3.7 | EC50 = 0.29 nM (cAMP stimulation) | 440-fold over hβ1, 320-fold over hβ3 | [1] | ||
| Umeclidinium | M1-M5 Antagonist | hM1 | 0.05 | - | - | [2][3] |
| hM2 | 0.06 | - | - | [2][3] | ||
| hM3 | 0.06 | pA2 = 23.9 pM (Ca2+ mobilization) | - | [2] | ||
| hM4 | 0.05 | - | - | [2][3] | ||
| hM5 | 0.16 | - | - | [2][3] | ||
| Off-Target | Kappa opioid receptor | 69 | - | - | [4] | |
| Sigma (non-selective) receptor | 220 | - | - | [4] | ||
| Ca2+ channel [L, verapamil (B1683045) site] | 330 | - | - | [4] | ||
| Na+ channel [site 2] | 170 | - | - | [4] | ||
| Dopamine transporter | 780 | - | - | [4] | ||
| Vilanterol | β2 Agonist | hβ2 | Subnanomolar | - | Similar to salmeterol (B1361061) over β1/β3 | [5] |
| Indacaterol | β2 Agonist | hβ2 | - | - | >24-fold over β1, >20-fold over β3 | [6] |
| Glycopyrronium | Muscarinic Antagonist | M1 | Very high potency (>11 -log KB) | - | ~10-fold more potent at M1 vs M3, ~100-fold more potent at M1 vs M2 | [7][8] |
| M2 | Low affinity (pKi = 9.09) | - | [7] | |||
| M3 | Intermediate affinity (pKi = 10.31) | - | [7] | |||
| Aclidinium Bromide | M1-M5 Antagonist | hM1-M5 | Subnanomolar | - | No significant selectivity among M1-M5 | [9] |
| Revefenacin | M1-M5 Antagonist | hM1-M5 | Similar affinity across subtypes | - | Potent and selective antagonist | [10][11] |
| Off-Target | H1 receptor | Activity noted | No functional activity in subsequent study | - | [12] | |
| H3 receptor | Activity noted | No functional activity in subsequent study | - | [12] |
Experimental Protocols
The data presented above were generated using various in vitro experimental techniques. Below are detailed descriptions of the general methodologies employed in these types of studies.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the direct interaction between a drug and its receptor target.
-
General Protocol:
-
Receptor Preparation: Membranes from cells recombinantly expressing the human receptor of interest (e.g., M1-M5, β1-β3) are prepared. Protein concentration is determined using a standard method like the BCA assay.[13]
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Batefenterol, Umeclidinium).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[13]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[14]
-
Functional Assays (cAMP Stimulation)
These assays are used to determine the functional activity of a compound, such as its ability to activate (agonist) or block (antagonist) a receptor's signaling pathway. For β-adrenergic receptors, which are Gs-coupled, agonist activation leads to an increase in intracellular cyclic AMP (cAMP).
-
Objective: To measure the cellular response following drug-receptor interaction.
-
General Protocol:
-
Cell Culture: Cells expressing the target β-adrenoceptor (e.g., CHO-K1 cells expressing human β1, β2, or β3 receptors) are cultured.
-
Compound Treatment: The cells are incubated with varying concentrations of the test compound (e.g., Batefenterol, Vilanterol).
-
cAMP Measurement: After a specific incubation period, the reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is then measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by plotting the cAMP concentration against the log of the agonist concentration. For antagonists, the ability to block the effect of a known agonist is measured to determine the pA2 value.
-
Visualizations
Signaling Pathway of a MABA
The following diagram illustrates the dual mechanism of action of a Muscarinic Antagonist and β2-Agonist (MABA) like Batefenterol in airway smooth muscle cells.
Caption: Dual signaling pathway of a MABA like Batefenterol.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in a typical radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Workflow of a radioligand binding assay.
Experimental Workflow for cAMP Functional Assay
This diagram illustrates the general procedure for a cell-based functional assay to measure cAMP production in response to a β2-agonist.
Caption: Workflow of a cAMP functional assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological characterization of GSK573719 (umeclidinium): a novel, long-acting, inhaled antagonist of the muscarinic cholinergic receptors for treatment of pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. In vitro pharmacological characterization of vilanterol, a novel long-acting β2-adrenoceptor agonist with 24-hour duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Glycopyrronium bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycopyrronium | C19H28NO3+ | CID 3494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Characterization of aclidinium bromide, a novel inhaled muscarinic antagonist, with long duration of action and a favorable pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Revefenacin, a once-daily, long-acting muscarinic antagonist, for nebulized maintenance therapy in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Batefenterol Succinate and Existing Bronchodilators for Chronic Obstructive Pulmonary Disease (COPD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Batefenterol Succinate (B1194679), a novel dual-pharmacology bronchodilator, against established long-acting beta-agonists (LABAs) and long-acting muscarinic antagonists (LAMAs) for the treatment of Chronic Obstructive Pulmonary Disease (COPD). The following sections detail the comparative efficacy, safety, pharmacokinetics, and mechanisms of action, supported by available clinical trial data and experimental protocols.
Executive Summary
Batefenterol is a first-in-class inhaled bifunctional molecule that combines muscarinic antagonism and β2-adrenoceptor agonism in a single compound.[1] Clinical data suggests that Batefenterol offers significant improvements in lung function, comparable to or exceeding that of some existing therapies, with a favorable safety profile. This guide will delve into the specifics of these findings to provide a clear benchmark against current standards of care.
Mechanism of Action: A Dual Approach to Bronchodilation
Batefenterol succinate distinguishes itself from other bronchodilators through its unique mechanism of action. It is a Muscarinic Antagonist and β2-Agonist (MABA), meaning it possesses two distinct pharmacophores that target different pathways leading to bronchodilation.[1]
-
Muscarinic Antagonist (LAMA activity): Batefenterol blocks M3 muscarinic receptors on airway smooth muscle cells.[2][3] This prevents acetylcholine (B1216132) from binding and inducing bronchoconstriction, a primary contributor to airflow limitation in COPD.[2][3]
-
β2-Adrenergic Agonist (LABA activity): It also stimulates β2-adrenergic receptors on the same cells.[4][5] This activation triggers a signaling cascade that leads to smooth muscle relaxation and bronchodilation.[4][5]
In contrast, existing therapies typically target one of these pathways. Long-acting muscarinic antagonists (LAMAs) like tiotropium (B1237716) solely block muscarinic receptors, while long-acting β2-agonists (LABAs) such as indacaterol (B1671819) and vilanterol (B1248922) exclusively stimulate β2-adrenergic receptors.[2][4][6] Combination therapies, like umeclidinium (B1249183)/vilanterol, deliver two separate molecules to achieve a similar dual effect.[6]
Comparative Efficacy: Lung Function Improvement
The primary measure of efficacy for bronchodilators is the improvement in Forced Expiratory Volume in 1 second (FEV1). Clinical trials have demonstrated Batefenterol's potent bronchodilatory effects.
| Drug/Dose | Study | Comparator | Change in Trough FEV1 from Baseline (mL) |
| Batefenterol 150 µg | NCT02570165 | Placebo | 191.1 - 292.8 |
| Batefenterol 300 µg | NCT02570165 | Placebo | 191.1 - 292.8 |
| Umeclidinium/Vilanterol 62.5/25 µg | NCT02570165 | Batefenterol ≥150 µg | Comparable improvements |
| Indacaterol 150 µg | Meta-analysis | Tiotropium 18 µg | No significant difference |
| Tiotropium 18 µg | Meta-analysis | Indacaterol 150 µg | No significant difference |
Note: Data is compiled from multiple sources and direct head-to-head comparisons are limited. FEV1 changes can vary based on patient population and study design.
A Phase IIb dose-finding study (NCT02570165) showed that all tested doses of Batefenterol (37.5 µg to 600 µg) resulted in statistically and clinically significant improvements in trough FEV1 compared to placebo. Notably, lung function improvements with Batefenterol at doses of 150 µg and higher were comparable to those observed with the combination therapy umeclidinium/vilanterol (UMEC/VI).
Pharmacokinetic Profile
The pharmacokinetic properties of a drug are crucial for determining its dosing frequency and onset of action.
| Drug | Onset of Action | Time to Peak Concentration (Tmax) | Half-life | Dosing Frequency |
| Batefenterol | Rapid | ~0.8 hours (IV microtracer) | N/A | Once Daily |
| Indacaterol | ~5 minutes | ~15 minutes | 40-56 hours (effective) | Once Daily |
| Tiotropium | ~30 minutes | 5-7 minutes | 24-44 hours | Once Daily |
| Umeclidinium/Vilanterol | 5-7 minutes | 5-15 minutes | Umeclidinium: ~25 hours, Vilanterol: ~7.5 hours | Once Daily |
Batefenterol exhibits low systemic bioavailability after both inhaled and oral administration.[1] Indacaterol is also rapidly absorbed, with peak serum concentrations reached within 15 minutes.[7] Tiotropium's onset is slightly longer, typically within half an hour.[2] The combination of umeclidinium and vilanterol also provides a rapid onset of action.[6]
Safety and Tolerability
The safety profile of Batefenterol has been evaluated in Phase II clinical trials and appears to be favorable.
| Drug | Common Adverse Events | Serious Adverse Events |
| Batefenterol | Dysgeusia, diarrhea, nasopharyngitis, cough | Pneumonia (not considered drug-related) |
| Indacaterol | Cough, nasopharyngitis, headache, COPD worsening | Serious cardiovascular events (rare, incidence not different from tiotropium) |
| Tiotropium | Dry mouth, upper respiratory tract infection, sinusitis, pharyngitis, chest pain | Angioedema, worsening bronchospasm, QT prolongation (rare) |
| Umeclidinium/Vilanterol | Throat irritation, headache, muscle cramps, nausea, cough | Paradoxical bronchospasm, cardiovascular effects (caution advised) |
In a 6-week study of Batefenterol combined with fluticasone (B1203827) furoate, the incidence of adverse events was similar to placebo (38% vs 35%).[8] The most common adverse events reported for Batefenterol were dysgeusia (10%), diarrhea (7%), nasopharyngitis (7%), and cough (5%).[8] Importantly, no new clinically relevant general or cardiovascular safety signals were observed.[8]
For comparison, common side effects of indacaterol include cough and nasopharyngitis.[9] Tiotropium is frequently associated with dry mouth.[2] Umeclidinium/vilanterol can cause throat irritation and headache.[6]
Experimental Protocols
A comprehensive understanding of the clinical data requires insight into the experimental design of the key trials.
Batefenterol Phase IIb Dose-Finding Study (NCT02570165) - Abbreviated Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, active comparator, parallel-group study.
-
Patient Population: Patients aged ≥40 years with a diagnosis of COPD and a post-bronchodilator FEV1 between ≥30% and ≤70% of the predicted normal value.
-
Intervention: Patients were randomized to receive one of five once-daily doses of Batefenterol (37.5, 75, 150, 300, or 600 µg), umeclidinium/vilanterol (62.5/25 µg), or placebo, all administered via a dry powder inhaler for 42 days.
-
Primary Endpoint: Weighted-mean FEV1 over 0-6 hours post-dose on day 42.
-
Secondary Endpoint: Trough FEV1 on day 42.
-
Spirometry: Spirometry was performed at screening, on day 1 (pre-dose and at various time points up to 6 hours post-dose), and on day 42 (pre-dose and at various time points up to 6 hours post-dose). Trough FEV1 was measured at approximately 23 and 24 hours after the last dose.
Logical Relationships and Future Directions
Batefenterol's development as a single molecule with dual pharmacology represents a logical progression in COPD treatment. By combining two established mechanisms of action into one molecule, it aims to simplify treatment regimens and potentially enhance efficacy through synergistic effects at the cellular level.
The data from Phase II trials are promising, suggesting that Batefenterol is a potent bronchodilator with a good safety profile. Future Phase III trials will be crucial to confirm these findings in a larger patient population and to further delineate its comparative effectiveness against a broader range of existing therapies. The optimal dose of 300 µg has been suggested for these future studies.
Conclusion
This compound, as a first-in-class MABA, demonstrates considerable promise as a once-daily maintenance treatment for COPD. Its dual mechanism of action, leading to significant improvements in lung function comparable to combination therapies, positions it as a potentially valuable addition to the therapeutic landscape. The favorable safety and pharmacokinetic profiles further support its continued development. For researchers and drug development professionals, Batefenterol represents an innovative approach to bronchodilator therapy that warrants close attention as it progresses through further clinical evaluation.
References
- 1. Pharmacokinetics, Excretion, and Mass Balance of [14C]‐Batefenterol Following a Single Microtracer Intravenous Dose (Concomitant to an Inhaled Dose) or Oral Dose of Batefenterol in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tiotropium bromide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Tiotropium Bromide? [synapse.patsnap.com]
- 4. Indacaterol | C24H28N2O3 | CID 6918554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Indacaterol Maleate? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medcentral.com [medcentral.com]
- 9. Safety and Effectiveness of Indacaterol in Chronic Obstructive Pulmonary Disease Patients in South Korea - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Toxicological Profile of Batefenterol Succinate and Other Long-Acting Bronchodilators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Batefenterol (B1667760) succinate (B1194679) is a novel bifunctional molecule that combines a long-acting β₂-agonist (LABA) and a long-acting muscarinic antagonist (LAMA) in a single entity for the maintenance treatment of chronic obstructive pulmonary disease (COPD). This guide provides a comparative overview of the preclinical toxicological profile of batefenterol succinate versus other commonly used LABAs (salmeterol, formoterol, vilanterol) and LAMAs (tiotropium, glycopyrronium, umeclidinium). The information is intended to assist researchers and drug development professionals in understanding the relative safety profiles of these therapeutic agents.
Executive Summary
Preclinical safety evaluations of batefenterol and other long-acting bronchodilators have established their toxicological profiles. While comprehensive preclinical data for batefenterol is not as extensively published as for more established drugs, available information from clinical trials suggests it is generally well-tolerated. This guide synthesizes available preclinical data for key LABAs and LAMAs to provide a comparative context.
Comparative Toxicological Data
The following tables summarize the key preclinical toxicology findings for selected LABAs and LAMAs. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental designs.
Table 1: General and Cardiovascular Toxicity
| Compound | Animal Model | Route of Administration | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) |
| Salmeterol | Rat, Dog | Inhalation | Tachycardia, skeletal muscle hypertrophy[1][2] | Not explicitly stated in the provided results. |
| Formoterol | Rat, Dog | Inhalation, Oral | Cardiac toxicity (tachycardia, myocardial fibrosis in dogs at low doses)[3][4] | Not explicitly stated in the provided results. |
| Vilanterol | Rat, Dog | Inhalation | Upper airway, lung, and heart toxicity[5] | Not explicitly stated in the provided results. |
| Tiotropium | Rat, Dog | Inhalation | Typical anticholinergic effects[6] | Not explicitly stated in the provided results. |
| Umeclidinium | Rat, Dog | Inhalation | Lung, tracheal, heart, larynx, and nasal turbinate effects[7] | Safety margins of 25x (rat) and 16x (dog) the maximum recommended human daily inhalation dose (MRHDID) on an AUC basis were established[7]. |
Table 2: Genotoxicity and Carcinogenicity
| Compound | Genotoxicity | Carcinogenicity |
| Salmeterol | No evidence of genotoxic potential[1][2]. | Increased incidence of smooth muscle tumors of the mesovarium in rats and uterus in mice at high systemic concentrations[1][2][8]. |
| Formoterol | Negative in a battery of genotoxicity tests[3][9]. | Increased incidence of ovarian and uterine leiomyomas in rodents[3][9][10]. |
| Vilanterol | Not explicitly stated in the provided results. | Drug-related neoplasms in rats (pituitary adenomas, mesovarian leiomyomas) and mice (ovarian tubulostromal adenomas)[5]. |
| Tiotropium | No evidence of mutagenicity or clastogenicity[6][11]. | No evidence of tumorigenicity in rats and mice[6][11]. |
| Umeclidinium | Negative in genetic toxicology testing[7]. | No treatment-related tumors in 2-year inhalation bioassays in mice and rats[7]. |
Table 3: Reproductive and Developmental Toxicity
| Compound | Key Findings |
| Salmeterol | Fetal toxic effects in rabbits at high doses, including skeletal and cranial abnormalities[1][8]. No effects on fertility in rats[8]. |
| Formoterol | Teratogenic in rats and rabbits at oral doses. Decreased fertility in male rats at oral doses[3]. Stillbirth and neonatal mortality in rats at high oral doses[9]. |
| Vilanterol | No teratogenic effects in rats and rabbits, but fetal skeletal variations were observed in rabbits at high exposures[5]. |
| Tiotropium | Embryo/fetocidal at high doses in rats and rabbits. Delayed sexual maturation in pups exposed maternally[6]. No evidence of structural alterations at lower doses[11]. |
| Umeclidinium | No effects on fertility or reproductive performance in rats and not teratogenic in rats or rabbits[7]. |
Signaling Pathways and Experimental Workflows
To illustrate the mechanisms of action and the general process of toxicological evaluation, the following diagrams are provided.
References
- 1. trial.medpath.com [trial.medpath.com]
- 2. Pharmacologic characterization of GSK-961081 (TD-5959), a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and β2-adrenoceptor agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A randomized, controlled, repeat-dose study of batefenterol/fluticasone furoate compared with placebo in the treatment of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Population Pharmacokinetics and Pharmacodynamics of GSK961081 (Batefenterol), a Muscarinic Antagonist and β2-Agonist, in Moderate-to-Severe COPD Patients: Substudy of a Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. afmps.be [afmps.be]
- 10. Population Pharmacokinetics and Pharmacodynamics of GSK961081 (Batefenterol), a Muscarinic Antagonist and β2-Agonist, in Moderate-to-Severe COPD Patients: Substudy of a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics of GSK961081, a bi-functional molecule, in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Batefenterol Succinate: A Comparative Analysis of a Dual-Pharmacology Bronchodilator
For Researchers, Scientists, and Drug Development Professionals
Batefenterol (B1667760) succinate (B1194679) is a novel, inhaled long-acting dual-pharmacology molecule that functions as both a muscarinic antagonist and a β2-adrenergic agonist (MABA). This unique profile offers the potential for enhanced bronchodilation in patients with chronic obstructive pulmonary disease (COPD) by targeting two key pathways involved in airway smooth muscle contraction and relaxation. This guide provides a comparative overview of the experimental findings for Batefenterol succinate against other inhaled therapies for COPD, supported by available preclinical and clinical data.
Preclinical Pharmacology: Head-to-Head Comparison
The preclinical profile of Batefenterol demonstrates potent activity at both muscarinic and β2-adrenergic receptors. The following tables summarize key in vitro and in vivo preclinical data for Batefenterol and selected comparators.
Table 1: In Vitro Receptor Binding and Functional Potency
| Compound | Target | Parameter | Value |
| Batefenterol | Human M2 Receptor | Ki | 1.4 nM |
| Human M3 Receptor | Ki | 1.3 nM | |
| Human β2-Adrenoceptor | Ki | 3.7 nM | |
| Human β2-Adrenoceptor | EC50 (cAMP stimulation) | 0.29 nM | |
| Guinea Pig Trachea (M3 antagonism) | EC50 | 50 nM | |
| Guinea Pig Trachea (β2 agonism) | EC50 | 25 nM | |
| CHF-6366 (MABA) | M3 Muscarinic Receptor | pKi | 10.4 |
| β2-Adrenergic Receptor | pKi | 11.4 | |
| Revefenacin (LAMA) | Human M3 Receptor | pKi | 9.0 |
| Human M2 Receptor | pKi | 8.2 |
Table 2: In Vivo Bronchoprotection in Guinea Pig Models
| Compound | Model | Endpoint | Result |
| Batefenterol | Acetylcholine-induced bronchoconstriction | Inhibition of bronchoconstriction | Significant and long-lasting bronchoprotective effects for up to 7 days |
| CHF-6366 | Acetylcholine-induced bronchoconstriction | Inhibition of bronchoconstriction | Dose-dependent inhibition of bronchoconstriction |
Clinical Efficacy and Safety: A Comparative Overview
Clinical trials have evaluated the efficacy and safety of Batefenterol in patients with moderate to severe COPD. The primary endpoint in many of these studies is the change from baseline in forced expiratory volume in one second (FEV1).
Table 3: Clinical Efficacy - Improvement in Trough FEV1 (mL) vs. Placebo
| Compound/Dose | Trial | Duration | Mean Change from Baseline in Trough FEV1 (mL) vs. Placebo |
| Batefenterol 37.5 µg | Phase IIb (NCT02570165) | 42 Days | 182.2[1][2] |
| Batefenterol 75 µg | Phase IIb (NCT02570165) | 42 Days | 191.1[1][2] |
| Batefenterol 150 µg | Phase IIb (NCT02570165) | 42 Days | 211.0[1][2] |
| Batefenterol 300 µg | Phase IIb (NCT02570165) | 42 Days | 244.8[1][2] |
| Batefenterol 600 µg | Phase IIb (NCT02570165) | 42 Days | 235.3[1][2] |
| Umeclidinium/Vilanterol 62.5/25 µg | Phase IIb (NCT02570165) | 42 Days | 243.0[1] |
| Navafenterol 400 µg | Phase I (NCT02573155) | Single Dose | 111[3] |
| Navafenterol 1800 µg | Phase I (NCT02573155) | Single Dose | 210[3] |
| Revefenacin 88 µg | Phase III (Pooled) | 12 Weeks | 118 |
| Revefenacin 175 µg | Phase III (Pooled) | 12 Weeks | 145 |
| Glycopyrrolate/Formoterol 18/9.6 µg | PINNACLE-1 | 24 Weeks | 150 |
| Glycopyrrolate/Formoterol 18/9.6 µg | PINNACLE-2 | 24 Weeks | 103 |
Table 4: Safety Profile - Common Adverse Events
| Compound | Trial | Common Adverse Events (≥2% and more frequent than placebo) |
| Batefenterol | Phase IIb (NCT02570165) | Dysgeusia, diarrhea, nasopharyngitis, cough[4] |
| Navafenterol | Phase I (NCT02573155) | Headache, nasopharyngitis[3] |
| Revefenacin | Phase III | Cough, nasopharyngitis, headache, hypertension, dyspnea |
| Umeclidinium/Vilanterol | Various | Nasopharyngitis, upper respiratory tract infection, headache, cough |
| Glycopyrrolate/Formoterol | PINNACLE trials | Dyspnea, nasopharyngitis, cough, urinary tract infection |
Experimental Protocols
In Vitro Radioligand Binding Assays (General Protocol)
Receptor binding affinities are determined using radioligand binding assays with membranes prepared from cells expressing the target receptor (e.g., human M2, M3, or β2 receptors). A fixed concentration of a specific radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. After incubation, the membranes are harvested, and the amount of bound radioactivity is quantified. The inhibition constant (Ki) is then calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.
In Vivo Bronchoprotection in Guinea Pigs (General Protocol)
Male Dunkin-Hartley guinea pigs are anesthetized, and a tracheal cannula is inserted for mechanical ventilation. Bronchoconstriction is induced by an intravenous challenge with a contractile agent such as acetylcholine (B1216132) or histamine. The change in airway pressure is measured as an index of bronchoconstriction. Test compounds are administered, typically via inhalation or intratracheal instillation, at various time points before the bronchoconstrictor challenge. The ability of the test compound to inhibit the increase in airway pressure is quantified and expressed as a percentage of the maximal possible inhibition.
Phase IIb Dose-Finding Clinical Trial for Batefenterol (NCT02570165)
This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study in patients with moderate to severe COPD.[5][6]
-
Patient Population: Patients aged ≥40 years with a diagnosis of COPD, a smoking history of ≥10 pack-years, and a post-bronchodilator FEV1/FVC ratio <0.70 and a post-bronchodilator FEV1 of ≥30% and ≤70% of predicted normal.[6]
-
Interventions: Patients were randomized to receive one of five doses of Batefenterol (37.5, 75, 150, 300, or 600 µg), umeclidinium/vilanterol (62.5/25 µg), or placebo, administered once daily via a dry powder inhaler for 42 days.[5][6]
-
Primary Endpoint: Change from baseline in weighted mean FEV1 over 0-6 hours post-dose on Day 42.[6][7]
-
Secondary Endpoints: Change from baseline in trough FEV1 on Day 42, safety, and tolerability.[6][7]
Visualizing the Science
Signaling Pathway of a MABA
The dual action of a Muscarinic Antagonist and β2-Agonist (MABA) like Batefenterol is illustrated in the signaling pathway below.
Caption: Signaling pathway of a MABA in airway smooth muscle.
Typical COPD Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial in COPD.
Caption: Workflow of a typical COPD clinical trial.
References
- 1. M2 Muscarinic Receptor-Dependent Contractions of Airway Smooth Muscle are Inhibited by Activation of β-Adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. β-Arrestins specifically constrain β2-adrenergic receptor signaling and function in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crosstalk between beta-2-adrenoceptor and muscarinic acetylcholine receptors in the airway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Randomized dose-finding study of batefenterol via dry powder inhaler in patients with COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
